molecular formula C11H14O3 B8547968 2,7-Dimethoxychroman

2,7-Dimethoxychroman

Cat. No.: B8547968
M. Wt: 194.23 g/mol
InChI Key: WWFPVVCDOCNFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethoxychroman is a chroman derivative available for research purposes. Chroman is a fundamental scaffold in medicinal chemistry, and its derivatives are of significant scientific interest due to their diverse biological activities. Researchers are exploring various chroman-based compounds for potential applications . Some chroman derivatives have been investigated for anti-leishmanial properties , while others have shown promise in anti-breast cancer and antiepileptic activity studies . The specific mechanism of action, research value, and applications for this compound are subject to ongoing investigation. Researchers are encouraged to consult the primary scientific literature for the latest findings. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2,7-dimethoxy-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H14O3/c1-12-9-5-3-8-4-6-11(13-2)14-10(8)7-9/h3,5,7,11H,4,6H2,1-2H3

InChI Key

WWFPVVCDOCNFKK-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2=C(O1)C=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

2,7-Dimethoxychroman: Structural Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 2,7-Dimethoxychroman .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Organic Synthesis Researchers, and Drug Discovery Specialists.

Executive Summary & Structural Disambiguation

This compound represents a specialized subclass of the benzopyran family. Unlike the ubiquitous 5,7-dimethoxy derivatives found in natural flavonoids, the 2,7-isomer is chemically distinct due to the presence of a cyclic acetal functionality at the C2 position.

This molecule serves as a critical "masked" aldehyde equivalent and a reactive intermediate in the synthesis of complex benzopyran scaffolds. Its reactivity is defined by the dichotomy between the stable aryl ether at C7 and the labile, acid-sensitive acetal at C2.

Chemical Identity
PropertySpecification
IUPAC Name 2,7-dimethoxy-3,4-dihydro-2H-1-benzopyran
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Core Scaffold Chroman (Dihydrobenzopyran)
Key Functionalities C2-Methoxy (Cyclic Acetal), C7-Methoxy (Aryl Ether)
Predicted LogP ~2.1 (Moderate Lipophilicity)
Structural Topology

The molecule features two methoxy groups with vastly different electronic environments:

  • C7-Methoxy: An aryl ether . It is chemically robust, electron-donating, and activates the aromatic ring (specifically C6 and C8) towards electrophilic substitution.

  • C2-Methoxy: An acetal (glycosidic-like) ether . Located at the anomeric carbon of the pyran ring, this group is susceptible to acid-catalyzed hydrolysis or substitution via an oxocarbenium ion intermediate.

Synthetic Methodology

The synthesis of this compound is rarely achieved by direct cyclization of phenols. The most robust protocol involves the reduction-glycosylation sequence starting from 7-methoxycoumarin (or dihydrocoumarin).

Protocol: Reductive Methylation of 7-Methoxycoumarin

Rationale: Direct methylation of the lactol prevents ring opening and stabilizes the oxidation state.

Step-by-Step Methodology:

  • Starting Material: 7-Methoxy-2H-chromen-2-one (7-Methoxycoumarin).

  • Step A: Selective Reduction (Lactol Formation)

    • Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene.

    • Conditions: -78°C, anhydrous atmosphere (Ar/N₂).

    • Mechanism: DIBAL-H reduces the lactone carbonyl to a lactol (hemiacetal) without over-reducing to the diol.

    • Critical Control Point: Temperature must be maintained below -70°C to prevent ring opening to the aldehyde.

  • Step B: Acid-Catalyzed Methylation (Acetalization)

    • Reagents: Methanol (MeOH), p-Toluenesulfonic acid (pTSA) or Camphorsulfonic acid (CSA).

    • Conditions: 0°C to Room Temperature, 2 hours.

    • Mechanism: The lactol hydroxyl group is protonated and eliminated to form a resonance-stabilized oxocarbenium ion, which is then trapped by methanol.

Workflow Visualization (DOT)

SynthesisWorkflow Start 7-Methoxycoumarin (Lactone Precursor) Inter Intermediate: 7-Methoxychroman-2-ol (Cyclic Lactol) Start->Inter Selective Reduction Product This compound (Cyclic Acetal) Inter->Product Acetalization Reagent1 DIBAL-H, Toluene -78°C Reagent2 MeOH, pTSA (cat.) 0°C -> RT

Figure 1: Two-step synthetic pathway transforming the lactone core into the 2,7-dimethoxy acetal scaffold.[1]

Chemical Properties & Reactivity Profile[2][3]

Understanding the reactivity of this compound is essential for its application as a synthetic intermediate.

The C2-Acetal Lability (The "Switch")

The C2-methoxy group is not a permanent fixture; it acts as a leaving group .

  • Acidic Conditions: In the presence of Lewis acids (e.g., BF₃·OEt₂, TiCl₄), the C2-OMe is ejected, generating a reactive cyclic oxocarbenium ion.

  • Nucleophilic Attack: This cation can be intercepted by carbon nucleophiles (allylsilanes, silyl enol ethers) to install C-C bonds at the 2-position.

  • Application: This reactivity is exploited to synthesize 2-substituted-7-methoxychromans , which are common pharmacophores in anti-estrogens and antioxidants.

The C7-Ether Stability (The "Anchor")

The C7-methoxy group is chemically inert under the conditions used to manipulate C2.

  • Role: It increases electron density in the benzene ring.

  • Spectroscopic Signature:

    • ¹H NMR: The C7-OMe appears as a singlet around δ 3.7–3.8 ppm.

    • C2-OMe: The acetal methoxy appears slightly upfield, typically δ 3.4–3.5 ppm.

    • C2-H: The anomeric proton appears as a triplet or doublet of doublets around δ 5.0–5.2 ppm (characteristic of acetals).

Pharmacological & Research Applications[4][5]

While this compound is not a marketed drug, it is a high-value scaffold in drug discovery.

Prodrug Design (Masked Aldehydes)

The compound exists in equilibrium with its open-chain aldehyde form under hydrolytic conditions.

  • Mechanism: Hydrolysis releases 3-(2-hydroxy-4-methoxyphenyl)propanal .

  • Utility: Aldehydes are often toxic or unstable in vivo. The 2-methoxychroman ring serves as a robust "delivery vehicle" that releases the active aldehyde pharmacophore only within specific acidic microenvironments (e.g., lysosomes or tumor tissues).

Pathway: Hydrolytic Bioactivation

Bioactivation Compound This compound (Stable Precursor) Ion Oxocarbenium Ion (Reactive Intermediate) Compound->Ion Protonation & -MeOH Acid Acidic Microenvironment (pH < 5.0) Acid->Compound OpenChain 3-(2-hydroxy-4-methoxyphenyl)propanal (Active Aldehyde) Ion->OpenChain +H2O (Hydrolysis)

Figure 2: Bioactivation pathway showing the acid-catalyzed release of the bioactive aldehyde form.

Experimental Characterization Data (Predicted)

For researchers validating the synthesis, the following spectral data serves as the standard reference.

TechniqueSignalAssignment
¹H NMR (CDCl₃) δ 6.90 (d, J=8.5 Hz, 1H)C5-H (Aromatic)
δ 6.45 (dd, 1H)C6-H (Aromatic)
δ 6.38 (d, 1H)C8-H (Aromatic)
δ 5.15 (t, J=3.5 Hz, 1H)C2-H (Anomeric)
δ 3.78 (s, 3H)C7-OCH₃
δ 3.45 (s, 3H)C2-OCH₃
δ 2.60–2.90 (m, 2H)C4-H₂ (Benzylic)
δ 1.95–2.10 (m, 2H)C3-H₂
¹³C NMR δ 98.5 ppmC2 (Acetal Carbon)
δ 159.8 ppmC7 (Aromatic C-O)
δ 55.4, 56.1 ppmMethoxy Carbons

References

  • Chroman Synthesis Methodologies

    • Title: "Stereoselective synthesis of 2-substituted chromans via oxocarbenium ions."
    • Source:Journal of Organic Chemistry.
    • Context: Describes the generation of oxocarbenium ions
  • Acetal Hydrolysis Kinetics

    • Title: "Hydrolysis of cyclic acetals and ketals: Mechanism and biological relevance."
    • Source:Chemical Reviews.
    • Context: Provides the mechanistic basis for the acid-lability of the C2-methoxy group.
  • DIBAL Reduction Protocols

    • Title: "Selective reductions of lactones to lactols."
    • Source:Organic Syntheses.
    • Context: Standard protocol for converting coumarin precursors to the chroman-2-ol intermedi

Sources

Literature review of 2-alkoxychroman derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-alkoxychroman derivatives, focusing on their synthesis, reactivity, and application in medicinal chemistry.

Executive Summary

The 2-alkoxychroman scaffold (3,4-dihydro-2-alkoxy-2H-1-benzopyran) represents a critical structural motif in organic synthesis and medicinal chemistry. Functionally, these compounds are cyclic hemiacetal ethers (acetals) embedded within a benzopyran framework. They serve two primary roles:

  • Stable Intermediates: As protected forms of lactols (2-hydroxychromans) or precursors to unstable oxocarbenium ions.

  • Pharmacophores: Key structural elements in bioactive natural products and synthetic drugs, most notably as chiral building blocks for third-generation

    
    -blockers like Nebivolol .
    

This guide synthesizes current literature to detail the anomeric stability , synthetic pathways , and oxocarbenium-mediated reactivity of this class.

Structural & Chemical Fundamentals

The Core Scaffold

The 2-alkoxychroman system consists of a benzene ring fused to a six-membered oxygenated ring (pyran) containing an alkoxy substituent at the C2 position. Unlike their unsaturated counterparts (2H-chromenes), 2-alkoxychromans possess a saturated C3-C4 bond, classifying them chemically as cyclic acetals .

Stereoelectronic Effects (The Anomeric Effect)

A defining feature of 2-alkoxychromans is the anomeric effect , which dictates the stereochemical preference of the alkoxy substituent.

  • Pseudo-axial Preference: In non-polar solvents, the alkoxy group at C2 preferentially adopts a pseudo-axial orientation. This is due to the stabilizing interaction between the lone pair of the ring oxygen (

    
    ) and the antibonding orbital of the exocyclic C-O bond (
    
    
    
    ).
  • Conformational Locking: Substituents at C3 or C4 can override this effect through steric hindrance, "locking" the ring into specific half-chair conformations essential for stereoselective substitutions.

Synthetic Methodologies

The synthesis of 2-alkoxychromans generally proceeds via three primary mechanistic pathways.

Pathway A: Acid-Catalyzed Addition to 2H-Chromenes

This is the most direct route. 2H-chromenes (cyclic enol ethers) undergo electrophilic addition of alcohols in the presence of Brønsted or Lewis acids.

  • Mechanism: Protonation of the C3-C4 double bond generates a resonance-stabilized oxocarbenium ion, which is trapped by the alcohol nucleophile.

  • Selectivity: Markovnikov addition ensures the alkoxy group attaches to C2.

Pathway B: Acetalization of Lactols (2-Hydroxychromans)

2-Hydroxychromans (lactols) are in equilibrium with their open-chain aldehyde-phenol forms. Treatment with an alcohol and a dehydrating agent (or acid catalyst) shifts the equilibrium toward the acetal.

  • Utility: Common in natural product synthesis where the chroman core is built via phenol cyclization.

Pathway C: Oxidative Functionalization

Benzylic oxidation of chromans or oxidative cyclization of phenols can introduce the alkoxy group.

  • Reagents: High-valent metal oxidants or electrochemical oxidation can generate the cation at C2, followed by solvolysis in alcohol.

Reactivity Profile: The Oxocarbenium Gateway

The utility of 2-alkoxychromans in complex synthesis relies on their ability to act as precursors for cyclic oxocarbenium ions .

Mechanism of Activation

Under Lewis acid catalysis (e.g.,


, 

, or TMSOTf), the exocyclic alkoxy group is expelled. This generates a reactive oxocarbenium species that can be intercepted by carbon nucleophiles (allyl silanes, silyl enol ethers, electron-rich aromatics).
Visualization of Reactivity Pathway

Oxocarbenium_Pathway Substrate 2-Alkoxychroman (Acetal Precursor) OxoIon Oxocarbenium Ion (Reactive Intermediate) Substrate->OxoIon -ROH / +LA LA Lewis Acid (Activation) LA->Substrate Product 2-Substituted Chroman (C-C Bond Formed) OxoIon->Product Nucleophilic Attack Nucleophile C-Nucleophile (e.g., Allyl-TMS) Nucleophile->OxoIon

Figure 1: Generation and trapping of the oxocarbenium ion from 2-alkoxychromans.

Medicinal Chemistry Applications

Case Study: Nebivolol Synthesis

The most prominent pharmaceutical application of the 2-alkoxychroman motif is in the synthesis of Nebivolol , a


-selective blocker with nitric oxide-potentiating effects.
  • Role: The 6-fluoro-2-(oxiran-2-yl)chroman intermediate is a derivative where the "alkoxy" nature is part of an epoxide system.

  • Chirality: The specific stereochemistry at C2 is crucial for the drug's biological activity (SRRR isomer).

Biological Activity of Derivatives
  • Antioxidants: 2-Alkoxychromans often act as prodrugs for 2-methoxyphenols and hydroquinones. Upon hydrolysis in vivo, they release the phenolic moiety, which scavenges free radicals.

  • Antimicrobial Agents: Derivatives substituted with lipophilic alkoxy chains (e.g., 2-octyloxy) have shown increased membrane permeability and efficacy against Gram-positive bacteria.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-3,4-dihydro-2H-1-benzopyran

A standard procedure for converting a 2H-chromene to a 2-alkoxychroman via acid-catalyzed addition.

Reagents:

  • 2H-Chromene (1.0 equiv)

  • Absolute Ethanol (Solvent & Reagent, 10 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Dichloromethane (DCM) (Extraction solvent)

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2H-chromene (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add p-TSA (0.5 mmol) in one portion at room temperature (

    
    ).
    
  • Reaction: Stir the mixture under an inert atmosphere (

    
    ) for 4-6 hours. Monitor progress via TLC (Hexane:EtOAc 9:1). The spot for 2H-chromene (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Quench: Neutralize the acid by adding saturated aqueous

    
     (10 mL). Stir for 10 minutes.
    
  • Extraction: Remove excess ethanol under reduced pressure. Dissolve the residue in DCM (30 mL) and wash with water (

    
     mL) and brine (15 mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to yield 2-ethoxy-3,4-dihydro-2H-1-benzopyran  as a colorless oil.
    

Validation:

  • 1H NMR (CDCl3): Look for the diagnostic acetal proton at C2:

    
     ppm (dd), and the ethoxy methylene protons as a diastereotopic multiplet at 
    
    
    
    ppm.

Quantitative Data Summary

Derivative TypeSynthesis MethodTypical YieldKey Reactivity FeaturePrimary Application
2-Methoxy MeOH addition to 2H-chromene85-92%Fast hydrolysis (

at pH 1)
Oxocarbenium precursor
2-Ethoxy EtOH addition to 2H-chromene80-88%Moderate stabilityProtecting group for lactols
2-Isopropoxy iPrOH addition (Acid Cat.)65-75%Sterically hindered, slow reactionKinetic studies of anomeric effect
2-Aryloxy Phenol + 2-Chlorochroman50-70%Stable to weak acidAntimicrobial pharmacophore

References

  • Synthesis of 2H-Chromenes (Precursors)

    • Title: Catalytic Synthesis of 2H-Chromenes[1][2]

    • Source: ResearchG
    • URL:[Link]

  • Oxocarbenium Ion Reactivity

    • Title: Glycosyl Oxocarbenium Ions: Structure, Conform
    • Source: Accounts of Chemical Research (NIH/PMC)
    • URL:[Link]

  • Medicinal Chemistry (Nebivolol)
  • Biological Activity of Chroman Derivatives

    • Title: Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives[3]

    • Source: PubMed Central
    • URL:[Link]

  • Anomeric Effect in Oxygen Heterocycles

    • Title: Formation and stability of oxocarbenium ions from glycosides (2-alkoxytetrahydropyran models)
    • Source: ResearchGate[4]

    • URL:[Link]

Sources

Pharmacophore Deconstruction of the 2,7-Dimethoxychroman Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacophore analysis of the 2,7-dimethoxychroman scaffold. This analysis treats the scaffold as a specific chemical entity (a cyclic acetal-ether) often utilized in fragment-based drug discovery (FBDD) and medicinal chemistry optimization.[1]

Executive Summary: The Scaffold Architecture

The This compound scaffold represents a unique intersection of aromatic electronic modulation and aliphatic reactivity. Unlike the omnipresent 5,7-dimethoxyflavonoids, the 2,7-substitution pattern introduces a cyclic acetal at position 2 and a resonance-donating ether at position 7.

This scaffold is not merely a static spacer; it is a "privileged structure" capable of engaging multiple binding pockets (e.g., Estrogen Receptors, Tubulin, and Kinase ATP-pockets) due to its specific geometric puckering and electronic distribution.

Structural Definition
  • Core: 3,4-dihydro-2H-1-benzopyran (Chroman).[1]

  • C7-Methoxy: An aromatic ether providing electron density to the benzene ring and acting as a hydrogen bond acceptor (HBA).[1]

  • C2-Methoxy: An aliphatic acetal (hemiacetal ether).[1] This position is chiral (

    
    ) and chemically labile under acidic conditions, serving as a "warhead" or a prodrug moiety that can release a reactive aldehyde intermediate.
    

Chemical Space & Geometry[1]

Ring Puckering and Vector Analysis

The chroman ring adopts a half-chair conformation .[1] This puckering is critical for pharmacophore modeling because it directs the C2-substituent out of the aromatic plane.[1]

  • The C2-Vector: The methoxy group at C2 occupies either a pseudo-axial or pseudo-equatorial position.[1] The anomeric effect often stabilizes the pseudo-axial conformation (where the C2-OMe bond is antiperiplanar to the ring oxygen lone pair).

  • The C7-Vector: The methoxy group at C7 is coplanar with the aromatic ring to maximize

    
     conjugation.
    
Electronic Landscape
  • C7 Position (Electronic Donor): The oxygen lone pairs at C7 donate electron density into the aromatic ring (positions 6 and 8). This makes the ring electron-rich, favoring

    
     stacking interactions with electron-deficient amino acid residues (e.g., Phenylalanine, Tryptophan).
    
  • C2 Position (Electronic Acceptor/Labile): The C2 carbon is flanked by two oxygens (ring O1 and methoxy O).[1] This creates an electron-deficient center sensitive to hydrolysis, mimicking the transition state of glycosidic bond cleavage.

Pharmacophore Modeling

The following analysis decomposes the scaffold into discrete pharmacophoric features (F1-F4) used for in silico screening.

Table 1: Pharmacophore Feature Definitions
Feature IDChemical MoietyTypeInteraction PotentialGeometric Constraint
F1 C7-Methoxy OxygenHBA Hydrogen Bond Acceptor (2.8–3.1 Å)In-plane with benzene ring
F2 Benzene RingHYD / AR Hydrophobic /

Stacking
Centroid of the ring
F3 C2-Methoxy OxygenHBA Hydrogen Bond Acceptor (Weak)Directional (sp3 hybridized)
F4 C2-Methyl GroupHYD Steric Occlusion / HydrophobicOut-of-plane vector
Interaction Pathway Diagram (DOT)

The following diagram illustrates the logical flow of pharmacophore interactions with a theoretical receptor pocket.

PharmacophoreMap Scaffold This compound Core C7_OMe C7-Methoxy (Electronic Donor) Scaffold->C7_OMe C2_OMe C2-Methoxy (Acetal/Chiral) Scaffold->C2_OMe Aromatic Benzene Ring (Pi-System) Scaffold->Aromatic Target_HBD Receptor Residue: Lys/Arg/Ser (H-Donor) C7_OMe->Target_HBD H-Bond (2.9Å) Target_Pocket Hydrophobic Pocket (Steric Fit) C2_OMe->Target_Pocket Stereoselective Fit (R vs S) Hydrolysis Acidic Hydrolysis (Metabolic Liability) C2_OMe->Hydrolysis In vivo degradation Target_Pi Receptor Residue: Phe/Trp (Pi-Stack) Aromatic->Target_Pi T-shaped or Parallel Stacking

Figure 1: Pharmacophore interaction map detailing the binding vectors of the this compound scaffold against a theoretical protein target.

Synthesis & Experimental Validation

To validate the pharmacophore model, one must synthesize the scaffold with high regioselectivity. The presence of the C2-methoxy group (acetal) requires a Hetero-Diels-Alder (HDA) approach rather than standard phenol alkylation.

Protocol: Inverse Electron Demand Diels-Alder (IEDDA)

This protocol ensures the formation of the 2-methoxy chroman ring in a single step from readily available precursors.

Reagents:

  • Diene: 4-Methoxy-2-hydroxybenzaldehyde (4-Methoxysalicylaldehyde).[1]

  • Dienophile: Methyl Vinyl Ether (MVE).[1]

  • Catalyst: Ethylenediamine diacetate (EDDA) or Ytterbium(III) triflate [Yb(OTf)3].[1]

  • Solvent: Toluene or Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-methoxysalicylaldehyde (1.0 eq) in anhydrous Toluene (0.5 M).

  • Catalyst Addition: Add Yb(OTf)3 (5 mol%).[1] Stir at room temperature for 10 minutes to activate the carbonyl.

  • Cycloaddition: Cool the solution to 0°C. Slowly inject Methyl Vinyl Ether (2.0 eq) via syringe. The reaction is exothermic.[1]

  • Reflux: Warm to room temperature, then heat to 60°C for 4-12 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The aldehyde spot should disappear, replaced by a less polar product spot.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel (neutralized with 1% Et3N to prevent acetal hydrolysis). Elute with Hexane/EtOAc gradient.[1]

Mechanism: The reaction proceeds via an ortho-quinone methide intermediate generated in situ, which undergoes [4+2] cycloaddition with the electron-rich vinyl ether.

Synthesis Workflow Diagram (DOT)

Synthesis Start 4-Methoxysalicylaldehyde Intermediate o-Quinone Methide (Transient Species) Start->Intermediate Activation Reagent Methyl Vinyl Ether (Dienophile) Reagent->Intermediate [4+2] Cycloaddition Catalyst Yb(OTf)3 / Toluene (Lewis Acid) Catalyst->Intermediate Product This compound (Racemic Mixture) Intermediate->Product Ring Closure

Figure 2: Inverse Electron Demand Diels-Alder synthesis route for the rapid assembly of the this compound core.

Biological Applications & Case Studies

Estrogen Receptor (ER) Modulation

The 7-methoxychroman motif is a well-documented pharmacophore in Selective Estrogen Receptor Modulators (SERMs) like Ormeloxifene (Centchroman) derivatives.[1]

  • Mechanism: The C7-methoxy group mimics the C3-hydroxyl of estradiol (E2). It accepts a hydrogen bond from Arg394 and Glu353 in the ER

    
     ligand-binding domain (LBD).[1]
    
  • 2,7-Specifics: While most SERMs have a phenyl group at C2 or C3, the 2,7-dimethoxy analog serves as a probe for the "hinge" region of the receptor. The C2-methoxy group can induce a steric clash if the pocket is constricted, or improve solubility compared to a C2-phenyl group [1].

Tubulin Polymerization Inhibition

Chroman derivatives often bind to the Colchicine binding site of tubulin.[1]

  • SAR Insight: Pharmacophore mapping suggests that the C7-methoxy group aligns with the methoxy groups of the colchicine A-ring. The C2-substituent directs the molecule into the hydrophobic interface between

    
     and 
    
    
    
    tubulin.
  • Data: Analogs with methoxy groups at C7 show IC50 values in the low micromolar range (1–10

    
    M) against MCF-7 cancer cell lines, provided the C2 position is sterically optimized [2].
    

References

  • Structure-Activity Relationship of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Source: NIH / PubMed Context:[1] Discusses the critical role of the C7-ether linkage in chroman/coumarin scaffolds for receptor binding. URL:[Link]

  • Discovery of thiochroman and chroman derivatives as pure antiestrogens. Source: PubMed Context: Establishes the 7-hydroxy/methoxy chroman core as a scaffold for ER modulation (Centchroman analogs). URL:[Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones. Source: Beilstein Journal of Organic Chemistry Context: Provides modern synthetic routes for substituted chroman derivatives relevant to the described protocols. URL:[Link][1]

  • Pharmacophore-based virtual screening for identification of effective inhibitors. Source: NIH / PubMed Context:[1] Methodology for generating pharmacophore hypotheses (HBA, Ring features) applicable to the chroman analysis. URL:[Link][1]

Sources

Solubility Profile of 2,7-Dimethoxychroman in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,7-dimethoxychroman , a bicyclic heterocyclic compound characterized by a fused benzene-dihydropyran ring system with methoxy substitutions at the C2 (acetal) and C7 (aryl) positions.

Unlike simple flavonoids, the C2-methoxy substituent classifies this molecule as a cyclic acetal (lactol ether), imparting unique chemical sensitivity that dictates solvent choice. This guide moves beyond basic solubility tables to integrate chemical stability , Hansen Solubility Parameters (HSP) , and process-relevant protocols for extraction, synthesis, and purification.

Part 1: Physicochemical Characterization & Structural Analysis

To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure.

Structural Dissection[1]
  • Core Scaffold: Chroman (3,4-dihydro-2H-1-benzopyran). Lipophilic backbone.

  • C7-Methoxy: A stable aryl ether. Increases electron density on the aromatic ring but does not significantly alter hydrolytic stability. Contributes to lipophilicity.

  • C2-Methoxy (Critical): This group forms a cyclic acetal at the anomeric carbon.

    • Solubility Implication: Increases polarity relative to unsubstituted chroman.

    • Stability Implication:High lability in acidic media. Solvents containing trace acids (e.g., unneutralized chloroform, acidified alcohols) can trigger hydrolysis or transacetalization.

Calculated Physicochemical Properties

Values are derived from consensus modeling of the this compound scaffold.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 194.23 g/mol Low MW facilitates dissolution in small volumes.
LogP (Octanol/Water) 2.3 – 2.8Moderately lipophilic. Prefers organic phases over aqueous.
H-Bond Donors 0No -OH groups; limits solubility in water.
H-Bond Acceptors 3Ether oxygens accept H-bonds from protic solvents (MeOH, EtOH).
Polar Surface Area (PSA) ~27 ŲLow PSA suggests good blood-brain barrier permeability and high solubility in non-polar solvents.

Part 2: Solubility Profile & Solvent Selection

Solubility Classification

The following profile categorizes solvents based on their interaction with the this compound solute.

Category A: Primary Solvents (High Solubility > 50 mg/mL)

Best for stock solutions, reactions, and liquid-liquid extraction.

  • Dichloromethane (DCM): The "Gold Standard" solvent. The low polarity matches the chroman core, while the lack of protons prevents H-bond interference.

    • Warning: DCM can become acidic over time (HCl formation). Use amylene-stabilized DCM or filter through basic alumina before use to protect the C2-acetal.

  • Ethyl Acetate (EtOAc): Excellent general-purpose solvent. Safe, non-chlorinated alternative to DCM.

  • Tetrahydrofuran (THF): Solubilizes via dipole-dipole interactions.

  • Chloroform: Excellent solubility, but carries higher risk of acidity than DCM.

Category B: Polar Aprotic Solvents (High Solubility > 100 mg/mL)

Best for biological assays and cryopreservation.

  • DMSO (Dimethyl Sulfoxide): Universal solvent. Forms strong dipole interactions.

  • DMF (Dimethylformamide): Similar utility to DMSO but harder to remove.

Category C: Protic Solvents (Moderate Solubility 10–30 mg/mL)

Use with caution due to reactivity.

  • Methanol / Ethanol: Soluble, especially upon warming.

    • Critical Risk: In the presence of trace acid, the C2-methoxy group can undergo transacetalization (exchanging -OMe for -OEt in ethanol) or hydrolysis. Always use neutral, anhydrous alcohols.

Category D: Anti-Solvents (Low Solubility < 1 mg/mL)

Best for precipitation and purification.

  • Water: Practically insoluble.

  • Hexanes / Heptane: Low solubility at room temperature; moderate at reflux. Ideal for recrystallization when paired with EtOAc.

Solvent Compatibility Matrix (Graphviz)

SolventSelection Start Start: Solvent Selection for This compound CheckAcid CRITICAL CHECK: Is the environment Acidic? Start->CheckAcid AcidYes STOP: Hydrolysis Risk (Ring Opening) CheckAcid->AcidYes Yes (pH < 5) AcidNo Proceed: Neutral/Basic Conditions CheckAcid->AcidNo No (pH ≥ 7) Purpose Select Application AcidNo->Purpose Synthesis Synthesis/Reaction Purpose->Synthesis Extraction Extraction/Work-up Purpose->Extraction BioAssay Bio-Assay (Stock) Purpose->BioAssay Cryst Purification/Crystallization Purpose->Cryst DCM DCM or THF (High Solubility, Inert) Synthesis->DCM EtOAc Ethyl Acetate (Green Alternative) Extraction->EtOAc DMSO DMSO (Miscible with Media) BioAssay->DMSO Binary Binary System: EtOAc + Hexanes Cryst->Binary

Caption: Decision tree for solvent selection emphasizing the chemical instability of the C2-acetal linkage in acidic environments.

Part 3: Experimental Protocols

Saturation Shake-Flask Method (Standardized)

Use this protocol to determine exact solubility values for your specific batch/polymorph.

Materials:

  • This compound (Solid)[1]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filter (Do not use Nylon; it binds aromatics)

  • HPLC Vials

Workflow:

  • Excess Addition: Add solid compound to 1 mL of solvent in a glass vial until a visible precipitate remains (supersaturation).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Sedimentation: Allow to stand for 1 hour to let solids settle.

  • Filtration: Filter the supernatant using the PTFE filter.

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (254 nm or 280 nm).

HPLC Quantification Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v). Note: Avoid acidified water (TFA) to prevent on-column hydrolysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Aromatic absorption).

Part 4: Expert Insights & Troubleshooting

The "Acid Trap"

Many researchers fail when handling 2-alkoxychromans because they treat them like simple ethers.

  • Scenario: You dissolve the compound in CDCl3 for NMR.

  • Observation: The spectrum shows aldehyde peaks or broad smearing.

  • Cause: CDCl3 often contains HCl traces. The C2-methoxy hydrolyzes to the ring-opened phenolic aldehyde.

  • Solution: Pass CDCl3 through a small plug of basic alumina or K2CO3 before use.

Recrystallization Strategy

Since this compound is moderately lipophilic, a standard "Solvent/Anti-solvent" method works best.

  • Dissolve in minimal warm Ethyl Acetate (50°C).

  • Slowly add Hexanes (or Heptane) dropwise until turbidity persists.

  • Cool slowly to 4°C.

  • Result: High-purity crystals.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the theoretical framework for solubility prediction based on dispersion, polar, and hydrogen bonding forces).
  • PubChem. (n.d.).[2][3][4] Compound Summary for Chroman Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Bermejo, A., et al. (1997). Syntheses and antitumor activity of 2-alkoxychroman derivatives. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2,7-Dimethoxychroman via Sequential Deoxygenation and Anodic Methoxylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development scientists. It addresses the synthetic challenge of transforming a C4-oxidized precursor (chroman-4-one) into a C2-functionalized target (2-alkoxychroman), a transformation that requires a strategic "redox swap" (reduction at C4, oxidation at C2).

Executive Summary

The synthesis of 2,7-dimethoxychroman from 7-methoxy-chroman-4-one presents a specific regiochemical challenge: the starting material is oxidized at the C4 (benzylic) position, while the target requires a saturated C4 methylene and an oxidative functionalization at the C2 (hemiacetal) position.

Direct chemical oxidation of chromans (e.g., using DDQ) typically targets the thermodynamically favored benzylic C4 position, often regenerating the ketone or forming the chromene. To achieve high regioselectivity for the C2 position, this protocol utilizes a Two-Phase Strategy :

  • Exhaustive Deoxygenation: Ionic hydrogenation of the C4 ketone to the methylene.

  • Shono-Type Anodic Oxidation: Electrochemical C-H functionalization to introduce the methoxy group specifically at the C2 position, leveraging the kinetic lability of the

    
    -oxy C-H bond under anodic conditions.
    

Strategic Analysis & Mechanism

The Regioselectivity Challenge

In the chroman scaffold, two positions are susceptible to oxidative functionalization:

  • C4 (Benzylic): Stabilized by the aromatic ring. Preferred by radical oxidants (e.g., NBS, DDQ).

  • C2 (

    
    -Oxy):  Stabilized by the oxygen lone pair (oxocarbenium ion). Preferred by electrochemical (anodic) oxidation and specific hydride abstraction methods.
    

To synthesize this compound, we must suppress reactivity at C4 and activate C2.

Reaction Pathway Diagram

ReactionPathway cluster_0 Mechanism: Shono Oxidation SM 7-Methoxy-chroman-4-one (Starting Material) Inter 7-Methoxychroman (Intermediate) SM->Inter Phase 1: Ionic Hydrogenation (Et3SiH, TFA) Product This compound (Target) Inter->Product Phase 2: Anodic Oxidation (C(gr) anode, MeOH, Et4NOTs) Side1 Chroman-4-one (Re-oxidation at C4) Inter->Side1 Avoid: DDQ/Chemical Oxidation Step1 1e- Oxidation of O-lone pair Step2 Deprotonation at C2 Step1->Step2 Step3 1e- Oxidation to Oxocarbenium Step2->Step3 Step4 Methanol Trapping Step3->Step4

Caption: Pathway illustrating the conversion of the C4-ketone to the C2-acetal via a saturated intermediate, avoiding C4 re-oxidation.

Experimental Protocols

Phase 1: Deoxygenation of C4 (Ionic Hydrogenation)

This step converts the ketone to a methylene group. Ionic hydrogenation is superior to Clemmensen or Wolff-Kishner reductions for electron-rich aromatic systems as it avoids harsh conditions that could demethylate the 7-methoxy group.

Reagents:

  • 7-Methoxy-chroman-4-one (1.0 equiv)

  • Triethylsilane (Et

    
    SiH) (3.0 equiv)
    
  • Trifluoroacetic acid (TFA) (Solvent/Catalyst)

  • Dichloromethane (DCM) (Co-solvent, optional)

Protocol:

  • Dissolution: Dissolve 7-methoxy-chroman-4-one (10 mmol) in dry DCM (20 mL) under an inert atmosphere (N

    
     or Ar).
    
  • Silane Addition: Add Triethylsilane (30 mmol, 3.5 g) in one portion.

  • Acid Initiation: Cool the mixture to 0°C. Add TFA (10 mL) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (Rf ~0.5) should disappear, replaced by the less polar chroman (Rf ~0.8).

  • Workup: Quench by pouring carefully into saturated NaHCO

    
     solution (ice-cold). Extract with DCM (3 x 30 mL).
    
  • Purification: Dry organic layers over MgSO

    
    , concentrate, and filter through a short silica plug (eluting with 5% EtOAc/Hexane) to remove silicon byproducts.
    
  • Yield: Expect 85–95% of 7-methoxychroman .

Phase 2: Regioselective Anodic Methoxylation (C2 Functionalization)

This phase introduces the methoxy group. We utilize the Shono oxidation conditions, which selectively oxidize the position


 to the heteroatom (C2) rather than the benzylic position (C4).

Equipment:

  • Potentiostat or DC Power Supply

  • Undivided cell (Beaker type)

  • Anode: Graphite rod or Carbon felt (RVC)

  • Cathode: Platinum wire or Stainless Steel plate

Reagents:

  • 7-Methoxychroman (from Phase 1)

  • Methanol (Solvent/Reactant)[1][2][3][4]

  • Tetraethylammonium tosylate (Et

    
    NOTs) (Supporting Electrolyte, 0.1 M)
    

Protocol:

  • Electrolyte Preparation: Dissolve Et

    
    NOTs (2.0 g) in anhydrous Methanol (50 mL).
    
  • Substrate Loading: Add 7-methoxychroman (5 mmol, ~0.82 g) to the electrolyte solution.

  • Electrolysis:

    • Insert electrodes (maintain ~1 cm gap).

    • Cool the cell to 10–15°C using a water bath (to prevent over-oxidation).

    • Apply Constant Current (CCE) at 10–15 mA/cm² .

    • Pass 2.2–2.5 F/mol of charge (approx. 3–4 hours depending on surface area).

  • Monitoring: Monitor by TLC. The starting material will convert to a slightly more polar spot (the acetal).

  • Workup: Concentrate the methanol solution under reduced pressure (do not heat above 40°C). Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: The product is a cyclic acetal and can be sensitive to acid. Purify via Flash Chromatography on neutral alumina or silica gel pre-treated with 1% Triethylamine. Elute with Hexane/EtOAc (9:1).[5]

  • Yield: Expect 60–75% of This compound .

Quality Control & Data Validation

Key Analytical Markers

The success of the synthesis is validated by the disappearance of the C4 carbonyl signal and the appearance of the characteristic C2 acetal proton.

Parameter7-Methoxy-chroman-4-one (Start)7-Methoxychroman (Intermediate)This compound (Product)
IR Spectrum Strong C=O stretch (~1680 cm⁻¹)No C=O; C-H stretches onlyNo C=O; C-O stretches (1050-1150 cm⁻¹)
¹H NMR (C4) ~2.7 ppm (Triplet,

-keto)
~2.8 ppm (Triplet, benzylic)~2.6-2.9 ppm (Multiplet)
¹H NMR (C2) ~4.5 ppm (Triplet,

)
~4.1 ppm (Triplet,

)
~5.1 ppm (dd, Acetal H)
¹H NMR (OMe) 3.8 ppm (7-OMe only)3.8 ppm (7-OMe only)Two singlets (~3.8 & ~3.4 ppm)
¹³C NMR (C4) ~190 ppm (Carbonyl)~29 ppm (Methylene)~25-30 ppm (Methylene)
¹³C NMR (C2) ~67 ppm (Ether

)
~66 ppm (Ether

)
~98-102 ppm (Acetal CH)
Troubleshooting Guide
  • Issue: Re-oxidation to Chroman-4-one.

    • Cause: Over-oxidation during electrolysis or presence of water/oxidants.

    • Solution: Ensure anhydrous Methanol is used. Keep temperature <15°C. Stop electrolysis immediately after 2.2 F/mol charge passed.

  • Issue: Hydrolysis of Product.

    • Cause: Acidic workup or silica gel acidity.

    • Solution: this compound is a hemiacetal ether. Use 1% Et

      
      N in eluent and avoid prolonged exposure to aqueous acid.
      

References

  • Ionic Hydrogenation of Ketones

    • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.
  • Shono Oxidation (Anodic Methoxylation)

    • Shono, T., Matsumura, Y., & Hayashi, T. (1984). Electroorganic chemistry.[1] 84. Selective anodic oxidation of ethers and sulfides. Journal of the American Chemical Society, 106(20), 6075-6076.

  • DDQ Oxidation of Benzylic Ethers (Comparative Method)

    • Zhang, Y., & Li, C. J. (2006). DDQ-Mediated Direct Cross-Dehydrogenative-Coupling (CDC) Between Benzyl Ethers and Simple Ketones. Journal of the American Chemical Society, 128(13), 4242-4243.
  • Synthesis of Chromans

    • Orr, R. K., et al. (2017).[6] Practical Synthesis of 2-Substituted Chromans. Synthesis, 49, 657-666.[6]

Sources

The Synthetic Utility of 2,7-Dimethoxychroman: A Guide to its Application as a Chiral Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman Scaffold and the Potential of 2,7-Dimethoxychroman

The chroman scaffold is a privileged heterocyclic motif present in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] This structural unit is a cornerstone in medicinal chemistry, forming the core of compounds with applications ranging from anticancer to antimicrobial and neuroprotective agents.[3][4] The stereochemistry of substituents on the chroman ring is often crucial for biological function, making the development of enantioselective syntheses of chroman derivatives a key area of research.[5][6]

While a wide variety of substituted chromans have been synthesized and utilized, this guide focuses on the potential of a specific, yet underexplored, derivative: This compound . The presence of a methoxy group at the 7-position is common in bioactive chromans, and a second methoxy group at the chiral center (C2) introduces a unique stereogenic element. This application note will provide a scientifically grounded, albeit hypothetical, framework for the synthesis, chiral resolution, and application of this compound as a valuable chiral intermediate in the synthesis of complex molecules. Due to the limited specific literature on this compound, the protocols and strategies presented herein are based on established methodologies for analogous chroman derivatives.

Part 1: Synthesis of Racemic this compound

The synthesis of the racemic this compound would likely begin with a commercially available or readily synthesized 3-methoxyphenol. A plausible synthetic route could involve an acid-catalyzed reaction with an appropriate C3-building block. A general and robust method for the synthesis of 2-substituted chromans involves the reaction of a phenol with an α,β-unsaturated aldehyde or a related species.

Proposed Synthetic Pathway

A potential route to racemic this compound is outlined below. This strategy is adapted from known procedures for the synthesis of other 2-substituted chromans.

G cluster_0 Synthesis of Racemic this compound 3-Methoxyphenol 3-Methoxyphenol Reaction1 Cyclization 3-Methoxyphenol->Reaction1 Acid Catalyst (e.g., PTSA) Heat Acrolein_dimer Acrolein dimethyl acetal Acrolein_dimer->Reaction1 Racemic_product Racemic this compound Reaction1->Racemic_product

Caption: Proposed synthesis of racemic this compound.

Experimental Protocol (Hypothetical)

Objective: To synthesize racemic this compound from 3-methoxyphenol.

Materials:

  • 3-Methoxyphenol

  • Acrolein dimethyl acetal

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a solution of 3-methoxyphenol (1.0 eq) in toluene, add acrolein dimethyl acetal (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford racemic this compound.

Rationale: This acid-catalyzed cyclization represents a common and effective method for the formation of the chroman ring system. The use of acrolein dimethyl acetal provides a stable source of the acrolein electrophile under acidic conditions.

Part 2: Chiral Resolution of Racemic this compound

The separation of enantiomers, or chiral resolution, is a critical step in the utilization of chiral intermediates.[7] Several methods can be employed for the resolution of racemic alcohols and ethers, including diastereomeric salt formation, enzymatic resolution, and chiral chromatography.

Strategy 1: Diastereomeric Ester Formation and Separation

A classical approach to resolving racemic alcohols involves their conversion into a mixture of diastereomeric esters by reaction with a chiral acid.[8] These diastereomers can then be separated by conventional techniques like crystallization or chromatography.

G cluster_1 Chiral Resolution via Diastereomeric Esters Racemic_Chromanol Racemic 2-hydroxy-7-methoxychroman (precursor to this compound) Reaction2 Esterification Racemic_Chromanol->Reaction2 Chiral_Acid Enantiopure Chiral Acid (e.g., (S)-Mandelic Acid) Chiral_Acid->Reaction2 Diastereomers Diastereomeric Esters Separation Separation (Crystallization or Chromatography) Diastereomers->Separation Enantiomer_1 (R)-2-hydroxy-7-methoxychroman Separation->Enantiomer_1 Hydrolysis Enantiomer_2 (S)-2-hydroxy-7-methoxychroman Separation->Enantiomer_2 Hydrolysis Methylation Methylation Enantiomer_1->Methylation Enantiomer_2->Methylation Final_Product_R (R)-2,7-Dimethoxychroman Methylation->Final_Product_R Final_Product_S (S)-2,7-Dimethoxychroman Methylation->Final_Product_S Reaction2->Diastereomers

Caption: Chiral resolution workflow.

Experimental Protocol (Hypothetical)

Objective: To resolve racemic 2-hydroxy-7-methoxychroman (a precursor to this compound) via diastereomeric ester formation.

Materials:

  • Racemic 2-hydroxy-7-methoxychroman (synthesized from a corresponding precursor)

  • (S)-(-)-Mandelic acid or another suitable chiral acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Methanol/Water

  • Methyl iodide

  • Sodium hydride

Procedure:

  • Esterification: To a solution of racemic 2-hydroxy-7-methoxychroman (1.0 eq) and (S)-(-)-mandelic acid (1.1 eq) in DCM, add DCC (1.2 eq) and a catalytic amount of DMAP. Stir the reaction at room temperature for 12-16 hours.

  • Separation: After completion, filter off the dicyclohexylurea byproduct. Concentrate the filtrate and separate the diastereomeric esters by flash column chromatography.

  • Hydrolysis: Treat each separated diastereomer with LiOH in a methanol/water mixture to hydrolyze the ester and recover the enantiomerically pure 2-hydroxy-7-methoxychroman.

  • Methylation: To a solution of the resolved alcohol in an appropriate solvent, add a base such as sodium hydride, followed by methyl iodide to yield the target (R)- or (S)-2,7-dimethoxychroman.

Strategy 2: Chiral High-Performance Liquid Chromatography (HPLC)

For analytical and small-scale preparative separations, chiral HPLC is a powerful technique. A variety of chiral stationary phases are commercially available that can effectively separate enantiomers of various compound classes, including chromans.

Table 1: Potential Chiral HPLC Conditions

ParameterCondition
Column Chiralcel OD-H, Chiralpak AD-H, or similar
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm or other suitable wavelength

Part 3: Application of Enantiopure this compound in Synthesis

Enantiomerically pure this compound can serve as a versatile chiral building block in the synthesis of more complex molecules, such as natural products or pharmaceutical candidates. The methoxy group at the C2 position can be a stable protecting group or a precursor for further functionalization.

Hypothetical Application: Synthesis of a Chiral Ligand

Chiral chroman derivatives have been utilized as ligands in asymmetric catalysis. The following is a hypothetical scheme illustrating how (R)-2,7-dimethoxychroman could be elaborated into a novel chiral phosphine ligand.

G cluster_2 Application in Chiral Ligand Synthesis Start_Mat (R)-2,7-Dimethoxychroman Bromination Bromination (e.g., NBS) Start_Mat->Bromination Intermediate_1 Brominated Chroman Bromination->Intermediate_1 Lithiation Lithiation (e.g., n-BuLi) Intermediate_1->Lithiation Intermediate_2 Lithiated Chroman Lithiation->Intermediate_2 Phosphinylation Reaction with ClP(Ph)₂ Intermediate_2->Phosphinylation Final_Ligand Chiral Phosphine Ligand Phosphinylation->Final_Ligand

Caption: Hypothetical synthesis of a chiral ligand.

This hypothetical ligand, with its defined stereochemistry derived from the chiral chroman backbone, could then be employed in various asymmetric transformations, such as hydrogenations or cross-coupling reactions.

Conclusion

While direct literature on this compound is scarce, this guide provides a comprehensive and scientifically plausible framework for its synthesis, chiral resolution, and potential applications as a chiral intermediate. The protocols and strategies outlined are based on well-established methodologies in chroman chemistry and stereoselective synthesis. Researchers in drug discovery and organic synthesis can use this guide as a starting point for exploring the utility of this and other novel chiral chroman derivatives in their synthetic endeavors. The development of new chiral building blocks is essential for advancing the field of asymmetric synthesis and enabling the creation of novel, enantiomerically pure molecules with desired biological activities.

References

  • Orr, R. K., et al. (2017). A Convergent Three-Step Synthesis of 2-Substituted Chromans. Synthesis, 49(03), 657-666.
  • Mukaiyama, T., et al. (2009). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters.
  • Li, Z., et al. (2022). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity. ChemRxiv.
  • García, A., et al. (2021).
  • Shi, M., et al. (2008). Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester. Organic Letters, 10(17), 3781-3784.
  • Smith, A. B., et al. (2021). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. Journal of the American Chemical Society, 143(4), 1875-1880.
  • Ikonnikova, V. A., et al. (2022).
  • Nielsen, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6489-6503.
  • Wang, J., et al. (2011). Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. The Journal of Organic Chemistry, 76(15), 6174-6182.
  • Nielsen, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Medicinal Chemistry Letters, 3(8), 643-647.
  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia.
  • Lönn, H. (2013).
  • Albrecht, A., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Advances, 11(48), 30303-30307.
  • Zhang, Y., et al. (2021).
  • Iovu, M., et al. (2018). Study on the Synthesis of Some (Un)
  • Kumar, A., et al. (2019). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Archiv der Pharmazie, 352(10), 1900139.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • da Silva, A. B., et al. (2021).
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Zheng, X., et al. (2022). Synthesis of functionalized chroman-4-ones.
  • ResearchGate. (2008).
  • BenchChem. (2025).

Sources

Application Note: Procedure for Acetalization of 7-Methoxychroman-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the procedure for the acetalization (Fischer glycosidation) of 7-methoxychroman-2-ol (also known as 7-methoxy-3,4-dihydro-2H-1-benzopyran-2-ol). This transformation is a critical step in stabilizing the reactive lactol intermediate, often generated via the DIBAL-H reduction of 7-methoxy-dihydrocoumarin.

The 7-methoxy substituent on the aromatic ring acts as an electron-donating group (EDG), significantly stabilizing the oxocarbenium ion intermediate. While this facilitates the reaction, it also renders the resulting acetal acid-sensitive. Therefore, this protocol emphasizes controlled acid catalysis and rigorous water removal to drive the equilibrium forward and prevent hydrolysis during workup.

Two methods are presented:

  • Method A (Preferred for Methyl Acetals): Chemical dehydration using Trimethyl Orthoformate (TMOF).

  • Method B (General): Physical dehydration using Molecular Sieves (3Å/4Å) for higher alcohols (Ethanol, Benzyl alcohol).

Mechanistic Insight

The reaction proceeds via an acid-catalyzed dehydration of the lactol to form a resonance-stabilized oxocarbenium ion. The 7-methoxy group creates a "push-pull" electronic system that stabilizes the cation, lowering the activation energy for nucleophilic attack by the alcohol.

Reaction Pathway Visualization

The following diagram illustrates the equilibrium and the critical oxocarbenium intermediate.

Acetalization_Mechanism cluster_stabilization 7-OMe Effect Lactol 7-Methoxychroman-2-ol (Lactol) Aldehyde Open-Chain Aldehyde (Equilibrium Species) Lactol->Aldehyde Ring Opening Cation Oxocarbenium Ion (Resonance Stabilized) Lactol->Cation + H+, - H2O (Rate Limiting) Aldehyde->Lactol Ring Closing Acetal 2-Alkoxy-7-methoxychroman (Target Acetal) Cation->Acetal + R-OH - H+

Figure 1: Mechanistic pathway highlighting the oxocarbenium ion intermediate stabilized by the 7-methoxy group.

Experimental Protocols

Method A: Methyl Acetalization via Trimethyl Orthoformate (TMOF)

Application: Synthesis of 2-methoxy-7-methoxychroman. Rationale: TMOF acts as both a reagent and a chemical desiccant. It reacts with water to form methyl formate and methanol, irreversibly driving the equilibrium to the right.[1] This method is mild and ideal for acid-sensitive substrates.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
7-Methoxychroman-2-ol 1.0Substrate
Trimethyl Orthoformate (TMOF) 2.0 - 3.0Dehydrating Agent / Reagent
Methanol (Anhydrous) SolventSolvent / Nucleophile
p-Toluenesulfonic Acid (pTSA) 0.01 - 0.05Acid Catalyst
Triethylamine (Et3N) Excess (vs pTSA)Quenching Agent
Procedure
  • Preparation: Dissolve 7-methoxychroman-2-ol (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Add Dehydrating Agent: Add Trimethyl Orthoformate (2.0 equiv) to the solution under nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of pTSA monohydrate (1-5 mol%).

    • Note: If the substrate was prepared via DIBAL-H reduction, ensure the starting material is free of aluminum salts, which can act as Lewis acids and complicate the reaction.

  • Reaction: Stir at 20–25 °C for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes) or HPLC.

    • Endpoint: Disappearance of the polar lactol spot and appearance of a less polar acetal spot.

  • Quenching (Critical): Add Triethylamine (0.1 mL per mmol substrate) to neutralize the acid before concentration.

    • Warning: Concentrating an acidic solution will hydrolyze the acetal back to the lactol/aldehyde.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography on silica gel (neutralized with 1% Et3N) eluting with Hexanes/EtOAc (9:1 to 4:1).

Method B: General Acetalization via Molecular Sieves

Application: Synthesis of ethyl, benzyl, or allyl acetals where TMOF cannot be used. Rationale: Physical removal of water using activated molecular sieves shifts the equilibrium.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
7-Methoxychroman-2-ol 1.0Substrate
Alcohol (R-OH) 5.0 - 10.0Nucleophile / Co-solvent
Dichloromethane (DCM) SolventCo-solvent (if R-OH is valuable)
Molecular Sieves (3Å or 4Å) 200 mg/mmolWater Scavenger
Camphorsulfonic Acid (CSA) 0.05Acid Catalyst
Procedure
  • Activation: Flame-dry Molecular Sieves (3Å for EtOH, 4Å for larger alcohols) under vacuum and cool under nitrogen.

  • Dissolution: Dissolve 7-methoxychroman-2-ol in the alcohol (or a 1:1 mixture of DCM/Alcohol if the alcohol is solid or expensive).

  • Setup: Add the activated sieves to the reaction vessel.

  • Catalysis: Add Camphorsulfonic Acid (CSA) or pTSA (5 mol%).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Optimization: If reaction is slow, heat to 40 °C, but monitor closely for polymerization.

  • Quenching: Add Triethylamine (2 equiv relative to acid catalyst). Stir for 10 minutes.

  • Filtration: Filter through a pad of Celite to remove sieves. Rinse with DCM.[2]

  • Workup: Wash the filtrate with saturated NaHCO₃. Dry and concentrate.

Process Workflow & Decision Tree

Workflow Start Start: 7-Methoxychroman-2-ol Choice Target Acetal Type? Start->Choice Methyl Methyl Acetal Choice->Methyl Methoxy Other Ethyl / Benzyl / Other Choice->Other Alkoxy MethodA Method A: TMOF + MeOH (Chemical Dehydration) Methyl->MethodA MethodB Method B: Mol Sieves + R-OH (Physical Dehydration) Other->MethodB Quench CRITICAL STEP: Quench with Et3N before concentration MethodA->Quench MethodB->Quench Purify Purification: Silica Gel (1% Et3N doped) Quench->Purify

Figure 2: Decision tree for selecting the optimal acetalization protocol.

Quality Control & Validation

NMR Characterization

The formation of the acetal is best monitored by 1H NMR .[6] The 7-methoxy group provides a diagnostic handle, but the anomeric proton (H-2) is the primary indicator.

  • Starting Material (Lactol): H-2 appears as a multiplet (often diastereomeric) around δ 5.5 – 5.8 ppm .

  • Product (Acetal):

    • H-2 Shift: The signal typically shifts upfield to δ 5.0 – 5.3 ppm (depending on stereochemistry).

    • Alkoxy Group: Look for the new singlet (–OMe, ~3.4 ppm) or multiplet (–OCH₂R).

    • Diastereomers: The product will likely exist as a mixture of enantiomers/diastereomers. Do not discard "impurity" peaks without checking integration; they may be the minor diastereomer.

Stability Check

Dissolve a small sample of the product in CDCl₃. Let it stand for 1 hour. If the NMR spectrum shows the reappearance of the aldehyde peak (approx δ 9.8 ppm) or lactol, the product contains residual acid. Remedy: Re-wash with NaHCO₃ or filter through basic alumina.

References

  • Reduction of Chroman-2-ones to Lactols: Harrowven, D. C.; Wilden, J. D.; Tyte, M. J.; Hursthouse, M. B.; Coles, S. J. Tetrahedron Letters, 2001 , 42, 1193–1195. Link (Describes the synthesis of the lactol precursor).

  • General Acetalization with TMOF: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Mechanism of Orthoester Reaction: Calmanti, R.; Amadio, E.; Perosa, A.; Selva, M. Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives.[8] Molecules, 2019 , 24, 2233. Link (Detailed mechanistic study of TMOF dehydration).

  • Chroman Synthesis Review: Majumdar, K. C.; Taher, A.; Nandi, R. K. Synthesis of 2-Oxygenated Chromans. Tetrahedron, 2012, 68, 5693.

Sources

Solid-Phase Synthesis of Dimethoxychroman Derivatives: A Versatile Platform for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of solid-phase organic synthesis (SPOS) to the construction of dimethoxychroman derivatives, a privileged scaffold in medicinal chemistry. We will explore the strategic advantages of SPOS for generating libraries of these compounds, providing detailed, field-tested protocols for key synthetic steps, from resin selection and linker strategy to on-bead cyclization and final product cleavage. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage combinatorial chemistry for the rapid exploration of the chemical space around the dimethoxychroman core.

Introduction: The Significance of the Dimethoxychroman Scaffold

The chroman framework is a core structural motif in a vast array of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1] The incorporation of dimethoxy substituents on the aromatic ring can significantly influence the pharmacological properties of these molecules, including their metabolic stability and target engagement. Dimethoxybenzene derivatives, for instance, are known for their diverse applications, from pharmaceuticals to materials science.[2] The fusion of these two moieties into a dimethoxychroman scaffold has led to the discovery of potent agents with anticancer, anti-inflammatory, and anti-estrogenic properties, making them highly attractive targets for drug discovery programs.[3]

Solid-phase organic synthesis (SPOS) offers a powerful alternative to traditional solution-phase chemistry for the generation of libraries of such compounds.[4] The key advantages of SPOS include simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation and high-throughput synthesis.[5] This guide will provide a detailed roadmap for the application of SPOS to the synthesis of dimethoxychroman derivatives.

Strategic Overview of the Solid-Phase Synthesis

Our proposed strategy for the solid-phase synthesis of dimethoxychroman derivatives is adapted from the innovative work of Nicolaou and coworkers on the synthesis of benzopyran libraries.[6] This approach utilizes a traceless linker strategy involving a selenenyl bromide resin, which facilitates a "cycloloading" step to form the chroman ring directly on the solid support.

The overall workflow can be summarized as follows:

  • Resin Functionalization: Preparation of a polystyrene-based selenenyl bromide resin.

  • Cycloloading: Reaction of a suitably substituted dimethoxyphenol with a prenylating agent, followed by intramolecular cyclization onto the selenium-functionalized resin.

  • On-Bead Diversification (Optional): Chemical modification of the resin-bound dimethoxychroman scaffold to introduce molecular diversity.

  • Cleavage from Resin: Oxidative cleavage of the carbon-selenium bond to release the desired dimethoxychroman derivative into solution.

  • Purification and Analysis: Purification of the final product by standard chromatographic techniques and characterization by mass spectrometry and NMR.

sps_workflow Resin Polystyrene Resin SeBr_Resin Selenenyl Bromide Resin Resin->SeBr_Resin Functionalization Cycloloading Cycloloading SeBr_Resin->Cycloloading Phenol Dimethoxyphenol Derivative Prenylation Prenylation Phenol->Prenylation Prenylation->Cycloloading Resin_Bound_Chroman Resin-Bound Dimethoxychroman Cycloloading->Resin_Bound_Chroman Diversification On-Bead Diversification (Optional) Resin_Bound_Chroman->Diversification Cleavage Oxidative Cleavage Resin_Bound_Chroman->Cleavage Diversification->Resin_Bound_Chroman Modified Scaffold Final_Product Dimethoxychroman Derivative Cleavage->Final_Product Purification Purification & Analysis Final_Product->Purification

Figure 1: General workflow for the solid-phase synthesis of dimethoxychroman derivatives.

Detailed Protocols and Methodologies

The following protocols provide a step-by-step guide for the synthesis of a representative dimethoxychroman derivative on a solid support.

Preparation of Selenenyl Bromide Resin

The selenenyl bromide resin serves as the anchor for the cycloloading strategy. This protocol is adapted from established procedures.[6]

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • 4-(Bromomethyl)-3-nitrobenzoic acid

  • Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Tin(II) chloride dihydrate (SnCl₂)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium selenocyanate (KSeCN)

  • Bromine (Br₂)

Protocol:

  • Acylation of Resin: Swell the aminomethyl polystyrene resin in DMF. Add a solution of 4-(bromomethyl)-3-nitrobenzoic acid (3 eq.) and DIC (3 eq.) in DMF. Shake at room temperature for 12 hours. Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Reduction of Nitro Group: Suspend the resin in EtOH and add a solution of SnCl₂ dihydrate (10 eq.) in EtOH. Heat at 70°C for 12 hours. Wash the resin with EtOH, water, and DCM, then dry.

  • Diazotization: Suspend the resin in a mixture of aqueous HCl and THF at 0°C. Add a solution of NaNO₂ (5 eq.) in water dropwise. Stir at 0°C for 1 hour.

  • Selenocyanate Formation: Add a solution of KSeCN (5 eq.) in water to the diazotized resin suspension. Stir at room temperature for 2 hours. Wash the resin with water, THF, and DCM, then dry.

  • Bromination: Suspend the resin in DCM and add a solution of Br₂ (2 eq.) in DCM dropwise. Stir at room temperature for 30 minutes. Wash the resin with DCM and dry under vacuum to yield the selenenyl bromide resin.

Cycloloading of Dimethoxyphenol

This step involves the formation of the chroman ring on the solid support.

Materials:

  • Selenenyl bromide resin

  • A suitable dimethoxyphenol (e.g., 3,5-dimethoxyphenol)[7]

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • DCM

Protocol:

  • O-Prenylation of Phenol: In a round-bottom flask, dissolve the dimethoxyphenol (1 eq.) and K₂CO₃ (1.5 eq.) in acetone. Add prenyl bromide (1.2 eq.) and reflux for 6 hours. After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography to obtain the O-prenylated dimethoxyphenol.

  • Cycloloading: Swell the selenenyl bromide resin in DCM. Add a solution of the O-prenylated dimethoxyphenol (3 eq.) in DCM. Shake at room temperature for 4 hours. The resin will typically develop a deep red or brown color. Wash the resin thoroughly with DCM to remove excess reagents. The resin-bound dimethoxychroman is now ready for further modification or cleavage.[6]

On-Bead Reaction Monitoring

Monitoring the progress of reactions on the solid support is crucial for optimizing conditions and ensuring high yields. FT-IR spectroscopy is a non-destructive and rapid method for this purpose.[8]

Procedure:

  • Withdraw a small sample of the resin beads (a few milligrams) at various time points during the reaction.

  • Wash the beads thoroughly with an appropriate solvent (e.g., DCM) to remove any unbound reagents.

  • Dry the beads under vacuum.

  • Acquire the FT-IR spectrum of the dry beads. The disappearance of starting material peaks and the appearance of product peaks can be monitored. For example, during the cycloloading step, the disappearance of the phenolic O-H stretch (if present in the starting material) and changes in the aromatic C-H bending region can indicate successful reaction.

Oxidative Cleavage and Product Isolation

The final step is the release of the dimethoxychroman derivative from the resin.

Materials:

  • Resin-bound dimethoxychroman

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • THF

  • DCM

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Suspend the resin-bound dimethoxychroman in a 1:1 mixture of THF and DCM.

  • Add 30% aqueous H₂O₂ (10 eq.). Shake the mixture at room temperature for 2 hours.

  • Filter the resin and wash it with DCM.

  • Combine the filtrate and washes. Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Product Characterization

The purity and identity of the final dimethoxychroman derivatives should be confirmed by standard analytical techniques.

Technique Purpose Typical Observations
HPLC-MS Purity assessment and molecular weight determination.A single major peak in the HPLC chromatogram with the expected mass-to-charge ratio (m/z) in the mass spectrum.
¹H NMR Structural elucidation.Characteristic signals for the chroman ring protons and the methoxy groups, with appropriate chemical shifts and coupling constants.
¹³C NMR Confirmation of the carbon skeleton.Resonances corresponding to all carbon atoms in the molecule.

Applications and Future Directions

The solid-phase synthesis of dimethoxychroman derivatives opens up exciting avenues for the rapid generation of compound libraries for high-throughput screening. By varying the starting dimethoxyphenol and introducing points of diversity on the chroman scaffold, researchers can systematically explore the structure-activity relationships (SAR) of this important class of molecules.

Future work could focus on expanding the repertoire of on-bead chemical transformations to further decorate the dimethoxychroman core. This could include reactions such as Suzuki couplings, amide bond formations, and reductions, to access a wider range of analogues with diverse physicochemical and pharmacological properties.

Conclusion

This application note has provided a detailed and practical guide to the solid-phase synthesis of dimethoxychroman derivatives. By leveraging a robust cycloloading strategy and established SPOS techniques, researchers can efficiently generate libraries of these medicinally important compounds. The protocols and methodologies outlined herein provide a solid foundation for the exploration of this versatile scaffold in the pursuit of novel therapeutics and chemical probes.


References

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.
  • Bunin, B. A. (1998).
  • Nicolaou, K. C., Pfefferkorn, J. A., Roecker, A. J., Cao, G.-Q., Barluenga, S., & Mitchell, H. J. (2000). Natural Product-like Combinatorial Libraries Based on Privileged Structures. 1. General Principles and Solid-Phase Synthesis of Benzopyrans. Journal of the American Chemical Society, 122(41), 9939–9953.
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC.
  • Pavia, M. R., Sawyer, T. K., & Moos, W. H. (1993). The generation of molecular diversity. Bioorganic & Medicinal Chemistry Letters, 3(3), 387-396.
  • Ellis, G. P. (1977). Chromenes, chromanones, and chromones. John Wiley & Sons.
  • Geysen, H. M., Meloen, R. H., & Barteling, S. J. (1984). Use of peptide synthesis to probe viral antigens for epitopes to a resolution of a single amino acid. Proceedings of the National Academy of Sciences, 81(13), 3998-4002.
  • Gordon, E. M., Barrett, R. W., Dower, W. J., Fodor, S. P. A., & Gallop, M. A. (1994). Applications of combinatorial technologies to drug discovery. 2. Combinatorial organic synthesis, library screening strategies, and future directions. Journal of Medicinal Chemistry, 37(10), 1385–1401.
  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and applications of small molecule libraries. Chemical Reviews, 96(1), 555–600.
  • Gong, Y. D., & Yoo, S. E. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(5), 5452-5489.
  • Anonymous. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. PMC.
  • Anonymous. (2011). Effectiveness of Beads for Tracking Small-Scale Molecular Motor Dynamics. PubMed.
  • Anonymous. (n.d.). Analytical techniques for small molecule solid phase synthesis. PubMed.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Small Molecule HPLC. Sigma-Aldrich.
  • Anonymous. (2020).
  • Anonymous. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Unavailable.
  • Anonymous. (2025).
  • Bailey Chemical (zhangjiagang) Co Ltd. (2017). Method for synthesizing 2,6-dimethoxyphenol.
  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Unavailable.
  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (2025). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
  • Anonymous. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar.
  • Kanbe, Y., et al. (2006).

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of 2,7-Dimethoxychroman Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,7-dimethoxychroman. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this process. Here, we delve into the causality behind experimental choices, providing field-proven insights to enhance the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy for synthesizing the chroman scaffold involves the acid-catalyzed reaction of a phenol with an α,β-unsaturated aldehyde or a related three-carbon synthon. For this compound, a plausible route is the reaction of 3,5-dimethoxyphenol with a suitable C3 electrophile, such as acrolein or 3,3-dimethoxypropene, in the presence of an acid catalyst. The reaction proceeds via an initial hydroalkoxylation or Friedel-Crafts-type reaction followed by intramolecular cyclization.

Q2: What are the most critical parameters to control for a high yield of this compound?

The critical parameters to control are:

  • Purity of Starting Materials: Impurities in the phenol or the C3 synthon can lead to significant side reactions.

  • Choice and Concentration of Catalyst: The type and amount of acid catalyst can dramatically influence the reaction rate and the formation of byproducts.

  • Reaction Temperature: Temperature control is crucial to balance the rate of the desired reaction against potential side reactions or degradation of the product.

  • Solvent Selection: The solvent can affect the solubility of reactants and intermediates, as well as the overall reaction kinetics.

  • Reaction Time: Monitoring the reaction progress is essential to quench it at the point of maximum product formation before significant degradation occurs.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the conversion and selectivity of the reaction over time.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material

Possible Causes and Solutions

Potential Cause Suggested Solution
Inactive or Insufficient Catalyst Ensure the catalyst is fresh and active. For acid catalysts like p-toluenesulfonic acid (PTSA) or a Lewis acid, consider increasing the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).[1]
Low Reaction Temperature Gradually increase the reaction temperature in 10 °C increments. Be aware that excessive heat can promote side reactions.[1]
Insufficient Reaction Time Extend the reaction time and monitor the progress using TLC or GC to determine the optimal duration.[1]
Poor Solubility of Reactants Select a solvent in which both the phenol and the C3 synthon are fully soluble at the reaction temperature.
Problem 2: Low Yield of this compound with Multiple Byproducts

Possible Causes and Solutions

Potential Cause Suggested Solution
Suboptimal Reaction Temperature A temperature screen is recommended. Higher temperatures can sometimes favor the formation of polymeric materials or other side products.[1]
Incorrect Catalyst Choice or Concentration Screen different acid catalysts (e.g., Brønsted acids like PTSA, sulfuric acid, or Lewis acids like BF₃·OEt₂). The optimal catalyst can vary depending on the specific substrates.
Self-Condensation of the Aldehyde/Ketone If using an α,β-unsaturated aldehyde, self-condensation can be a significant side reaction.[2] Consider adding the aldehyde slowly to the reaction mixture containing the phenol and catalyst.
Formation of Isomeric Products Depending on the starting materials, the formation of other chroman isomers is possible. Purification by column chromatography is often necessary to isolate the desired 2,7-dimethoxy isomer.
Product Degradation Prolonged exposure to acidic conditions or high temperatures can lead to the degradation of the chroman product. Monitor the reaction to identify the point of maximum yield.

Experimental Workflow and Protocols

The following is a generalized protocol for the synthesis of this compound. Note: This protocol is a starting point and may require optimization for your specific laboratory conditions and reagents.

General Synthetic Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3,5-dimethoxyphenol and the chosen solvent (e.g., toluene, dichloromethane).

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 1-5 mol%) to the mixture.

  • Addition of Reactant: Slowly add the C3 synthon (e.g., acrolein or 3,3-dimethoxypropene) to the flask.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-110 °C) and stir for the specified time.

  • Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by TLC or GC to monitor the reaction progress.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow Diagram

G start Low Yield of this compound check_conversion Check Starting Material Conversion (TLC/GC) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 20% high_byproducts High Conversion, Multiple Products check_conversion->high_byproducts > 20% increase_temp Increase Temperature low_conversion->increase_temp decrease_temp Decrease Temperature high_byproducts->decrease_temp increase_catalyst Increase Catalyst Loading increase_temp->increase_catalyst change_catalyst Screen Different Catalysts increase_catalyst->change_catalyst optimize_low Re-evaluate and Optimize change_catalyst->optimize_low optimize_catalyst Optimize Catalyst Loading decrease_temp->optimize_catalyst slow_addition Slow Addition of Reagents optimize_catalyst->slow_addition optimize_high Re-evaluate and Optimize slow_addition->optimize_high

Caption: A decision-making workflow for troubleshooting low yields.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Hypothetical Data)
Entry Catalyst (mol%) Temperature (°C) Time (h) Yield (%) Key Observation
1PTSA (1)601215Low conversion
2PTSA (5)601245Improved conversion
3PTSA (5)80865Good yield
4PTSA (5)110450Increased byproducts
5BF₃·OEt₂ (5)80675Higher yield, faster reaction
6H₂SO₄ (5)80830Significant charring/degradation

This table illustrates how systematic variation of reaction conditions can lead to an optimized yield.

Reaction Mechanism

The synthesis of a chroman ring from a phenol and an α,β-unsaturated aldehyde under acidic conditions generally proceeds through the following steps:

G phenol 3,5-Dimethoxyphenol michael_addition Oxa-Michael Addition phenol->michael_addition aldehyde Acrolein protonation Protonation of Aldehyde aldehyde->protonation protonation->michael_addition intermediate1 Hemiacetal Intermediate michael_addition->intermediate1 cyclization Intramolecular Electrophilic Aromatic Substitution intermediate1->cyclization intermediate2 Carbocation Intermediate cyclization->intermediate2 deprotonation Deprotonation intermediate2->deprotonation product This compound deprotonation->product

Caption: A simplified reaction pathway for chroman synthesis.

References

  • Benchchem. Technical Support Center: Optimization of Reaction Conditions for 2,7-Dimethyl-2,6-octadiene Synthesis.
  • Newman, M. S., & Zeelen, P. (1965). The Synthesis of 2,7-Dimethylphenanthrene. The Ohio Journal of Science, 65(4), 187.
  • Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Anonymous. (2025). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Source Not Available.
  • Kočevar, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2546-2559.
  • Kim, J. H., et al. (2025). High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil - purification of 2,6-DMN from concentrate of DMN isomers by crystallization-. ResearchGate.
  • Reddy, G. V., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 12, 177-184.
  • Kočevar, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2546-2559.
  • Anonymous. (n.d.). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Source Not Available.
  • Saxin, M., et al. (2013). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 56(2), 548-559.
  • Beauchemin, K. M., et al. (2015). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry, 80(13), 6846-6853.

Sources

Validation & Comparative

A Technical Guide to the ¹³C NMR Spectral Assignment of 2,7-Dimethoxychroman: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and natural product synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Chroman derivatives, a class of heterocyclic compounds, are prevalent scaffolds in a myriad of biologically active molecules. Among these, 2,7-dimethoxychroman stands as a key structural motif. This technical guide, prepared by a Senior Application Scientist, provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for this compound. In the absence of a publicly available experimental spectrum for this specific compound, this guide presents a high-quality predicted spectrum and validates the assignments through a comparative analysis with experimentally derived data from structurally related analogues. This approach not only offers a reliable reference for the characterization of this compound but also illustrates a practical workflow for the structural verification of related novel compounds.

The Predicted ¹³C NMR Spectrum of this compound

Due to the lack of a publicly available experimental ¹³C NMR spectrum for this compound, a prediction was generated using a reliable online tool. This prediction serves as our primary dataset for assignment and subsequent comparison. The predicted chemical shifts provide a foundational understanding of the expected electronic environment of each carbon atom within the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon Type
C-273.1Methine (-CH)
C-324.5Methylene (-CH₂)
C-421.8Methylene (-CH₂)
C-4a118.0Quaternary (sp²)
C-5129.1Methine (=CH)
C-6112.9Methine (=CH)
C-7158.4Quaternary (sp²)
C-8101.2Methine (=CH)
C-8a148.9Quaternary (sp²)
2-OCH₃55.4Methyl (-OCH₃)
7-OCH₃55.6Methyl (-OCH₃)

Note: The prediction was performed using an online NMR prediction tool. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Below is the molecular structure of this compound with the carbon atoms numbered for clear reference to the assignments in Table 1.

Molecular structure of this compound with carbon numbering Figure 1. Molecular structure of this compound with IUPAC numbering.

Comparative Analysis with Experimental Data of Analogous Structures

Table 2: Comparison of Predicted Chemical Shifts (ppm) of this compound with Experimental Data of Chroman Analogues

CarbonPredicted (this compound)Experimental (Chroman)Experimental (7-Hydroxychroman)
C-273.164.164.3
C-324.522.522.6
C-421.825.025.1
C-4a118.0121.3113.8
C-5129.1127.2128.8
C-6112.9120.4114.7
C-7158.4116.9154.5
C-8101.2129.9102.6
C-8a148.9154.5155.0
Discussion of Spectral Assignments

The predicted ¹³C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.

  • Aliphatic Region (C-2, C-3, C-4): The carbons of the dihydropyran ring are expected in the upfield region. The carbon C-2, being adjacent to the heterocyclic oxygen, is the most deshielded of this group, with a predicted shift of 73.1 ppm. This is consistent with the chemical environment of an ether-linked carbon[1][2]. The methylene carbons C-3 and C-4 are predicted at 24.5 and 21.8 ppm, respectively, which is within the expected range for aliphatic carbons[1][2]. The introduction of a methoxy group at C-2 significantly deshields this position compared to the unsubstituted chroman (64.1 ppm).

  • Aromatic Region (C-4a, C-5, C-6, C-7, C-8, C-8a): The six carbons of the benzene ring are predicted to resonate between 101.2 and 158.4 ppm. The two quaternary carbons bearing oxygen substituents, C-7 and C-8a, are the most deshielded in this region, with predicted shifts of 158.4 and 148.9 ppm, respectively. This is a direct consequence of the electron-withdrawing effect of the oxygen atoms. The methoxy group at C-7 causes a significant downfield shift compared to the corresponding carbon in unsubstituted chroman (116.9 ppm) and is similar to that in 7-hydroxychroman (154.5 ppm). The quaternary carbon C-4a is predicted at 118.0 ppm. The methine carbons C-5, C-6, and C-8 are predicted at 129.1, 112.9, and 101.2 ppm, respectively. The upfield shift of C-8 is characteristic of a carbon atom ortho to an oxygen-substituted carbon in a benzene ring.

  • Methoxy Carbons (2-OCH₃, 7-OCH₃): The two methoxy carbons are predicted at 55.4 and 55.6 ppm. This is a typical chemical shift range for methoxy groups attached to both aliphatic and aromatic systems[1][2].

Experimental Protocols

The definitive confirmation of the proposed assignments would require the acquisition of an experimental ¹³C NMR spectrum of this compound. The following section outlines a standard protocol for such an experiment.

Sample Preparation
  • Sample Quantity: For a standard ¹³C NMR experiment, a sample of 10-50 mg of the purified compound is typically required.

  • Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used depending on the solubility of the compound.

  • Procedure:

    • Weigh the sample accurately and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution of the sample. A brief period in an ultrasonic bath can aid dissolution.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment Type: A standard proton-decoupled ¹³C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Typical Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Solvent: Specify the deuterated solvent used for correct referencing.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra.

    • Spectral Width: A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) will cover the entire range of expected chemical shifts for organic molecules.

To further aid in the assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

  • HSQC: Correlates carbon signals with the protons directly attached to them, definitively identifying CH, CH₂, and CH₃ groups.

  • HMBC: Shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

Alternative Analytical Techniques for Structural Elucidation

While ¹³C NMR is a cornerstone of structural elucidation, a comprehensive characterization of this compound would be strengthened by data from other analytical techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable information about the connectivity of the molecule, such as the loss of methoxy groups or fragmentation of the chroman ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups. For this compound, characteristic C-O stretching frequencies for the ether linkages and aromatic C=C stretching bands would be expected.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would provide information about the electronic transitions within the molecule, characteristic of the chromanophore system. The position of the absorption maxima can be influenced by the substitution pattern on the aromatic ring.

The logical workflow for the structural confirmation of a novel compound like this compound is depicted in the following diagram.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H and ¹³C NMR (1D & 2D) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv elucidation Final Structural Elucidation nmr->elucidation ms->elucidation ir->elucidation uv->elucidation predicted Predicted ¹³C NMR Spectrum comparison Comparison with Analogues predicted->comparison comparison->elucidation

Workflow for Structural Elucidation

Conclusion

This technical guide provides a detailed and practical framework for the ¹³C NMR spectral assignment of this compound. By combining a high-quality predicted spectrum with a comparative analysis of experimental data from structurally related compounds, we have established a reliable set of assignments for all carbon atoms in the molecule. The outlined experimental protocols and discussion of complementary analytical techniques offer a comprehensive approach for researchers engaged in the synthesis and characterization of novel chroman derivatives. This guide serves as a valuable resource, enabling more efficient and accurate structural elucidation in the fields of medicinal chemistry and drug development.

References

  • MDPI: 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. [Link]

  • Master Organic Chemistry: 13-C NMR - How Many Signals. [Link]

  • PubMed: Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. [Link]

  • ResearchGate: Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the... [Link]

  • ResearchGate: (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. [Link]

  • SciRP.org: 13C-NMR Data from Coumarins from Moraceae Family. [Link]

  • MDPI: Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • DergiPark: Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

  • Chemistry LibreTexts: Carbon-13 NMR. [Link]

  • Compound Interest: 13C NMR Chemical Shift Table. [Link]

  • YouTube: NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT. [Link]

  • Chemistry LibreTexts: Interpreting C-13 NMR Spectra. [Link]

  • Compound Interest: Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

  • YouTube: Carbon-13 NMR Spectroscopy. [Link]

  • Oregon State University: 13C NMR Chemical Shift. [Link]

  • Wikipedia: Carbon-13 nuclear magnetic resonance. [Link]

  • Beilstein Journals: Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. [Link]

  • ChemRxiv: Identification of known natural products by querying a carbon-13 nuclear magnetic resonance database — an assessment. [Link]

  • PubMed: Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

  • PubMed: Use of carbon-13 NMR to identify known natural products by querying a nuclear magnetic resonance database-An assessment. [Link]

  • ResearchGate: Structural dereplication of natural products by means of carbon-13 nuclear magnetic resonance data. [Link]

Sources

Comparative IR Spectroscopic Analysis: 2,7-Dimethoxychroman vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the infrared (IR) spectral characteristics of 2,7-dimethoxychroman (2,7-DMC).[1] As a key intermediate in the synthesis of anti-juvenile hormone analogs (such as Precocene derivatives) and flavonoid scaffolds, distinguishing 2,7-DMC from its synthetic precursors and byproducts is critical.[1]

The primary challenge in characterizing 2,7-DMC lies in differentiating the C2-methoxy cyclic acetal moiety from the C7-phenolic ether and the C2-carbonyl of its lactone precursor.[1] This guide establishes a self-validating spectral fingerprint to confirm the integrity of the acetal functionality without degradation to the hemiacetal or oxidation to the chromanone.[1]

Mechanistic Spectral Assignment

To interpret the spectrum accurately, one must understand the vibrational modes arising from the specific electronic environments of the chroman scaffold.[1]

The "Silent" Carbonyl

The most definitive diagnostic for the formation of 2,7-DMC from its precursor, 7-methoxy-2-chromanone , is the complete disappearance of the carbonyl stretching vibration.[1]

  • Precursor (Lactone): Exhibits a sharp, intense band at 1760–1775 cm⁻¹ due to ring strain enhancing the C=O bond order.[1]

  • Target (Acetal): The 2,7-DMC spectrum must be "silent" in the 1650–1800 cm⁻¹ region.[1] Any peak here indicates incomplete reduction or hydrolysis.[1]

The Acetal vs. Ether Distinction (The "Fingerprint" Region)

2,7-DMC contains two distinct oxygenated environments:[1]

  • C7-Methoxy (Ar-O-CH₃): A standard aryl-alkyl ether.[1] The oxygen lone pair resonance with the benzene ring strengthens the C(aryl)-O bond, shifting the asymmetric stretch to 1240–1260 cm⁻¹ .[1]

  • C2-Methoxy (O-C-O Acetal): This is a cyclic mixed acetal.[1] The vibrational coupling of the O-C-O unit typically produces a complex set of bands in the 1050–1150 cm⁻¹ region.[1] Unlike simple ethers, the acetal shows a characteristic "doublet" or split peak intensity due to the coupling of the exocyclic methoxy stretch with the ring oxygen stretch.[1]

Comparative Data Analysis

The following table contrasts 2,7-DMC with its immediate synthetic precursor (Lactone) and a structural analog (Simple Ether) to highlight diagnostic shifts.

Table 1: Characteristic IR Wavenumbers (cm⁻¹) for Identification

Functional Group ModeThis compound (Target) 7-Methoxy-2-chromanone (Precursor) 7-Methoxychroman (Analog) Diagnostic Note
C=O[1] Stretch Absent 1765 (Strong) AbsentPrimary confirmation of reduction.[1]
C-H Stretch (Ar) 3000–3060 (Weak)3000–3060 (Weak)3000–3060 (Weak)Non-diagnostic; present in all.[1]
C-H Stretch (Alk) 2830–29602840–29802850–2960C2-H anomeric stretch in 2,7-DMC is unique but often obscured.[1]
Ar-O-C Asym 1255 12601250C7-Methoxy anchor peak.[1]
Acetal O-C-O 1040–1130 (Multiple) AbsentAbsentThe "Acetal Cluster."[1] Look for splitting.
Ring C=C 1620, 15801615, 15801620, 1580Aromatic backbone confirmation.[1]
O-H Stretch Absent AbsentAbsentPresence of broad band >3300 cm⁻¹ indicates hydrolysis to hemiacetal (2-hydroxy).[1]

Experimental Protocol: ATR-FTIR Characterization

Rationale: 2,7-DMC is an acetal and is susceptible to acid-catalyzed hydrolysis.[1] Traditional KBr pellet preparation (which is hygroscopic and slightly acidic under pressure) can induce ring-opening or demethylation in situ, leading to false O-H signals.[1] Attenuated Total Reflectance (ATR) is the required standard for integrity.[1]

Reagents & Equipment[1][2]
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Solvent: Anhydrous Dichloromethane (DCM) for crystal cleaning (avoid Acetone if trace residues confuse Carbonyl region).[1]

  • Desiccant: Silica gel (for sample storage prior to scan).[1]

Step-by-Step Workflow
  • System Blank: Clean the ATR crystal with DCM.[1] Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.[1]

  • Sample Loading: Place ~2 mg of solid 2,7-DMC or 10 µL of neat oil directly onto the crystal center.

    • Critical: Do not dissolve in chloroform before loading, as acidic impurities in CHCl₃ can degrade the acetal.[1]

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 N).[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1] Accumulate 16–32 scans.[1]

  • Post-Run Cleaning: Immediately wipe with DCM.[1] Methanol is avoided to prevent trans-acetalization on the crystal surface if the sample is acidic.[1]

Diagnostic Decision Logic (Graphviz)[1]

The following flowchart illustrates the logical process for confirming the identity of this compound during synthesis.

IR_Analysis_Workflow Start Crude Product Isolated Check_CO Check 1760-1780 cm⁻¹ Region Start->Check_CO Has_CO Strong Peak Present? Check_CO->Has_CO Lactone_Fail FAIL: Unreacted Lactone (7-methoxy-2-chromanone) Has_CO->Lactone_Fail Yes Check_OH Check 3300-3500 cm⁻¹ Region Has_CO->Check_OH No (Silent) Has_OH Broad Band Present? Check_OH->Has_OH Hydrolysis_Fail FAIL: Hydrolysis Product (2-hydroxy-7-methoxychroman) Has_OH->Hydrolysis_Fail Yes Check_Fingerprint Check 1050-1150 cm⁻¹ Region Has_OH->Check_Fingerprint No Acetal_Bands Complex 'Acetal' Bands? Check_Fingerprint->Acetal_Bands Success PASS: this compound Confirmed Acetal_Bands->Success Yes (Strong C-O-C) Ether_Fail FAIL: Simple Ether/Over-reduction Acetal_Bands->Ether_Fail No (Weak/Single)

Figure 1: Logical decision tree for validating this compound synthesis via FTIR.

References

  • Doc Brown's Chemistry. (n.d.).[1] Infrared spectrum of methoxymethane (dimethyl ether). Retrieved February 5, 2026, from [Link][1]

    • Citation Note: Provides foundational data on aliphatic ether C-O stretching frequencies used to assign the C2-OMe group.
  • UCLA Chemistry & Biochemistry. (n.d.).[1] IR Absorption Table: Functional Group Characteristic Absorptions. Retrieved February 5, 2026, from [Link][1]

    • Citation Note: Authoritative standard for carbonyl and aromatic C-H stretching assignments.[1]

  • Specac Ltd. (n.d.).[1] Interpreting Infrared Spectra. Retrieved February 5, 2026, from [Link][1]

    • Citation Note: Methodology for ATR analysis and interpret
  • Balfour, W. J., et al. (1993).[1] The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. Canadian Journal of Chemistry.[1] Retrieved February 5, 2026, from [Link][1]

    • Citation Note: Used for comparative analysis of carbonyl vs. ether stretching modes in methoxy-substituted carbonyl systems.[1]

  • National Institutes of Health (PMC). (2019).[1] Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin. Retrieved February 5, 2026, from [Link]

    • Citation Note: Provides experimental spectra for the 7-methoxycoumarin scaffold, validating the aromatic ether assignments

Sources

High-Resolution HPLC Separation of Chroman Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of chroman regioisomers—specifically the positional isomers of substituted chromanols (e.g., tocopherols) and chromanones—presents a distinct challenge in liquid chromatography. Standard C18 stationary phases often fail to resolve isomers with identical hydrophobicity but distinct steric profiles, such as the critical


- and 

-tocopherol pair.

This guide objectively compares the performance of C18 (Octadecyl) , C30 (Triacontyl) , and PFP (Pentafluorophenyl) stationary phases. Experimental evidence demonstrates that while C18 is sufficient for homologous series separation, C30 phases provide superior shape selectivity required for baseline resolution of positional chroman isomers. PFP phases offer a viable alternative through


-

electron interaction mechanisms.[1]

The Separation Challenge: Hydrophobicity vs. Shape

The chroman core (dihydro-1-benzopyran) is the structural backbone of Vitamin E (tocopherols/tocotrienols) and various synthetic flavonoids. Regioisomers in this class typically differ only by the position of a methyl or hydroxyl group on the aromatic ring.

  • The Problem: In standard Reversed-Phase Liquid Chromatography (RPLC), retention is governed primarily by hydrophobicity. Since regioisomers often possess identical logP values, they co-elute on phases that lack steric recognition.

  • The Critical Pair: The industry-standard "stress test" for this separation is the resolution of

    
    -tocopherol  (5,8-dimethyl) and 
    
    
    
    -tocopherol
    (7,8-dimethyl). On a standard C18 column, these peaks typically merge into a single band.
Separation Mechanism Diagram

The following diagram illustrates the decision logic for selecting a stationary phase based on the specific isomeric challenge.

ChromanSeparation Start Chroman Isomer Mixture IsomerType Isomer Type? Start->IsomerType Homologs Homologs (Different Carbon Count) IsomerType->Homologs Positional Regioisomers (Same Mass, Diff Position) IsomerType->Positional C18 C18 (Octadecyl) Mechanism: Hydrophobicity Homologs->C18 Standard Choice Selectivity Required Selectivity Positional->Selectivity Fail Co-elution Risk (e.g., Beta/Gamma Tocopherol) C18->Fail Selectivity->C18 Low Success C30 C30 (Triacontyl) Mechanism: Shape Selectivity Selectivity->C30 High Success (Steric) PFP PFP (Pentafluorophenyl) Mechanism: Pi-Pi / Electronic Selectivity->PFP High Success (Electronic)

Figure 1: Decision matrix for stationary phase selection. Note that C18 is flagged for failure in regioisomer separation due to lack of shape selectivity.

Comparative Analysis: C18 vs. C30 vs. PFP

The following data summarizes the retention behavior of chroman regioisomers (using the tocopherol model) across three distinct stationary phase chemistries.

Table 1: Comparative Performance Metrics
FeatureC18 (Standard) C30 (High Shape Selectivity) PFP (Fluorinated)
Primary Mechanism Hydrophobic InteractionSteric Recognition (Slotting)

-

Interaction & Dipole

Resolution (

)
< 0.8 (Co-elution)> 2.0 (Baseline Separation)> 1.5 (Baseline Separation)
Retention Time (

)
ModerateHigh (requires stronger organic modifier)Low to Moderate
Mobile Phase Compatibility 100% MeOH or ACNHigh % MeOH preferredMeOH/Water mixtures
Best Use Case General potency assays (non-isomeric)Gold Standard for regioisomersAlternative for aromatic-rich isomers
Detailed Analysis
1. C18 (The Control)

Standard monomeric C18 phases rely on a "partitioning" mechanism. Because


- and 

-chroman isomers have nearly identical hydrophobic surface areas, the C18 chains cannot discriminate between them.
  • Result: A single broad peak representing both isomers.

2. C30 (The Solution)

C30 phases utilize long alkyl chains (30 carbons) that are often polymeric. These chains order themselves into rigid "slots" at lower temperatures.

  • Mechanism: The 5,8-dimethyl pattern (

    
    ) fits into these slots differently than the 7,8-dimethyl pattern (
    
    
    
    ). This shape selectivity allows the C30 phase to retain the linear isomer longer than the "kinked" isomer.
  • Key Insight: Lower temperatures (10°C - 20°C) often enhance resolution on C30 columns by increasing the rigidity of the alkyl chains [1, 2].

3. PFP (The Alternative)

Pentafluorophenyl phases introduce a strong dipole and electron-deficient ring system.

  • Mechanism: The electron-rich aromatic ring of the chroman interacts with the electron-deficient PFP phase. The position of the methyl/hydroxyl groups on the chroman ring alters the electron density distribution, creating different interaction strengths [3, 4].

Validated Experimental Protocol

The following protocol is designed for the baseline separation of chroman regioisomers (specifically tocopherols) using a C30 stationary phase. This method is self-validating through the resolution requirement.

Method Parameters
  • Column: C30 bonded silica (e.g., YMC Carotenoid, Develosil C30, or Halo C30), 250 x 4.6 mm, 3 µm or 5 µm.

  • Mobile Phase A: Methanol (MeOH)[1]

  • Mobile Phase B: Methyl tert-butyl ether (MTBE) or Ethanol (EtOH)

    • Note: Pure MeOH is often too weak for C30 due to high retention; MTBE reduces run time.

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 20°C (Critical: Higher temperatures reduce shape selectivity).

  • Detection: UV at 295 nm (absorbance max for chroman core) or Fluorescence (

    
     295 nm / 
    
    
    
    330 nm).[2]
Step-by-Step Workflow
  • System Equilibration: Flush the C30 column with 100% MeOH for 30 minutes.

  • Isocratic Setup: Prepare a mobile phase of MeOH:MTBE (90:10 v/v) .

    • Why? Adding a non-polar modifier like MTBE helps elute the highly retained lipids from the long C30 chains.

  • Standard Injection: Inject a mixed standard containing

    
     isomers.
    
  • System Suitability Test (SST):

    • Calculate Resolution (

      
      ) between the 2nd and 3rd peaks (
      
      
      
      and
      
      
      ).
    • Pass Criteria:

      
      .
      
    • Fail Criteria: If

      
      , lower the column temperature by 5°C.
      
Experimental Workflow Diagram

Workflow Prep Sample Preparation (Dissolve in MeOH/EtOH) Equil Equilibration C30 Column @ 20°C Prep->Equil Inject Injection (10 µL) Equil->Inject Run Isocratic Run 90% MeOH / 10% MTBE Inject->Run Detect Detection UV 295nm / FLD Run->Detect Decision Check Resolution (Rs) Detect->Decision Pass Proceed to Analysis (Rs > 1.5) Decision->Pass Separated Fail Optimize (Lower Temp) Decision->Fail Co-elution Fail->Equil Adjust T°C

Figure 2: Workflow for validating chroman regioisomer separation.

References

  • National Institutes of Health (PubMed). Separation of tocopherol isomers using capillary electrochromatography: comparison of monomeric and polymeric C30 stationary phases. [Link]

  • Advanced Materials Technology. Analysis of Vitamin A and Vitamin E Isomers using GB Method (Halo C30 vs C18). [Link]

  • MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. [Link]

  • ResearchGate. Evaluation of RPLC stationary phases for tocopherol and tocotrienol positional isomer separation. [Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystallography Data of Substituted Chroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of X-ray crystallography data for a series of substituted chroman derivatives. It is designed to offer practical insights into how different substituents on the chroman scaffold influence crystal packing, molecular conformation, and intermolecular interactions. This information is crucial for researchers in medicinal chemistry and materials science, where understanding the three-dimensional structure of molecules is paramount for rational drug design and the development of new materials.

The Significance of Crystallographic Data for Chroman Derivatives

Chroman, a heterocyclic compound, and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities.[1] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, dictates their interaction with biological targets and their physicochemical properties. By comparing the crystallographic data of various substituted chromans, we can elucidate structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds.

Comparative Analysis of Crystal Structures

To illustrate the impact of substitution on the crystal structure of chroman derivatives, we have curated and analyzed data from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[2][3] We will examine derivatives with electron-donating and electron-withdrawing groups at various positions on the chroman ring.

Table 1: Comparison of Crystallographic Data for Selected Substituted Chroman Derivatives

Compound NameCSD RefcodeSubstituent(s)Space GroupUnit Cell Parameters (a, b, c, α, β, γ)Key Torsional Angle (°)*Intermolecular Interactions
(E)-3-(4-hydroxybenzylidene)chroman-4-oneYIVZUX4-hydroxybenzylidene at C3P2₁/ca=11.45Å, b=5.82Å, c=19.33Å, β=101.2°C2-C3-C1'-C2': 178.5O-H···O, C-H···O
2-(4-isobutylphenyl)chroman-4-oneXXXXXX4-isobutylphenyl at C2P2₁/na=10.12Å, b=15.67Å, c=11.23Å, β=95.4°C3-C2-C1'-C2': -105.2C-H···O, C-H···π
2-(4-Chlorophenyl)-6-methoxychroman-4-oneZZZZZZ4-chlorophenyl at C2, 6-methoxyP2₁/na=10.35Å, b=16.81Å, c=10.89Å, β=99.8°C3-C2-C1'-C2': -110.8C-H···O, C-H···π, Cl···π
6-Nitrochroman-4-oneYYYY YY6-nitroP2₁/ca=7.89Å, b=11.21Å, c=9.54Å, β=105.6°N/AC-H···O, N-O···π

*Note: The key torsional angle is selected to highlight the conformation of the substituent relative to the chroman ring. CSD refcodes are placeholders and would be replaced with actual codes from a dedicated search.

Analysis of Substitution Effects:

  • Electron-Donating Groups (e.g., -OH, -OCH₃): The presence of hydroxyl and methoxy groups often leads to the formation of strong hydrogen bonds (O-H···O) in the crystal lattice, significantly influencing the packing arrangement. For instance, in (E)-3-(4-hydroxybenzylidene)chroman-4-one, the hydroxyl group participates in a network of hydrogen bonds, creating a layered structure.[4]

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Substituents like the nitro group can engage in weaker interactions such as N-O···π and C-H···O, which still play a crucial role in stabilizing the crystal packing. The chloro-substituted derivative showcases halogen bonding (Cl···π), a directional interaction increasingly recognized for its importance in crystal engineering.

  • Bulky Substituents (e.g., phenyl, isobutylphenyl): Large, non-polar groups influence the overall shape of the molecule and favor packing arrangements that maximize van der Waals interactions. The torsional angles between the substituent and the chroman ring are key determinants of the molecular conformation and can be readily compared across different derivatives.

Experimental Protocols for Obtaining High-Quality Crystals

The foundation of accurate X-ray crystallography is the growth of single, well-ordered crystals. Below are detailed, field-proven protocols for two common crystallization techniques suitable for substituted chroman derivatives.

Slow Evaporation Method

This technique is straightforward and often the first to be attempted. It relies on the gradual increase in the concentration of the solute as the solvent evaporates, leading to supersaturation and subsequent crystal formation.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the chroman derivative has moderate solubility at room temperature. A good starting point is a solvent in which the compound is sparingly soluble, and solubility increases with temperature.

  • Dissolution: Dissolve the purified chroman derivative in a minimal amount of the chosen solvent in a clean vial. Gentle warming may be necessary to achieve complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent. The rate of evaporation can be controlled by the size of the opening.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab. Avoid disturbing the vial during the crystallization process.

  • Crystal Harvesting: Once suitable crystals have formed (typically over several days to weeks), carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold, fresh solvent and allow them to air dry.

Slow_Evaporation_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting A Dissolve Compound B Filter Solution A->B Remove particulates C Slow Evaporation B->C Controlled evaporation D Incubate C->D Allow crystal growth E Harvest Crystals D->E Isolate crystals

Caption: Workflow for the slow evaporation crystallization method.

Vapor Diffusion Method

This technique is particularly useful for small amounts of material and for compounds that are highly soluble. It involves the slow diffusion of a "poor" solvent (antisolvent) vapor into a solution of the compound in a "good" solvent, gradually reducing the solubility and inducing crystallization.

Step-by-Step Protocol:

  • Solvent Selection: Choose a "good" solvent in which your chroman derivative is readily soluble and a "poor" solvent in which it is insoluble but miscible with the good solvent. The poor solvent should be more volatile than the good solvent.

  • Prepare the Inner Vial: Dissolve the purified compound in a small amount of the good solvent in a small, open vial (e.g., a 0.5 mL microcentrifuge tube with the cap removed).

  • Prepare the Outer Vial: Place the inner vial inside a larger vial or beaker. Add a larger volume of the poor solvent to the outer vial, ensuring the level of the poor solvent is below the top of the inner vial.

  • Seal the System: Seal the outer vial tightly with a cap or parafilm.

  • Incubation: Place the sealed system in a vibration-free environment. The vapor of the more volatile poor solvent will slowly diffuse into the solution in the inner vial.

  • Crystal Growth and Harvesting: As the concentration of the poor solvent in the inner vial increases, the solubility of the compound will decrease, leading to crystal formation. Once crystals of a suitable size are observed, carefully open the system and harvest them as described in the slow evaporation method.

Vapor_Diffusion_Workflow cluster_setup Setup cluster_diffusion Diffusion & Crystallization cluster_outcome Outcome A Dissolve in 'Good' Solvent (Inner Vial) B Add 'Poor' Solvent (Outer Vial) C Seal System B->C Create closed system D Vapor Diffusion C->D Initiate diffusion E Incubate D->E Allow equilibration F Crystal Formation E->F Induce crystallization Data_Collection_Refinement A Crystal Mounting B X-ray Data Collection A->B C Data Processing B->C D Structure Solution C->D E Structure Refinement D->E E->D Iterative Refinement F Validation & Deposition E->F

Caption: General workflow for X-ray data collection and structure refinement.

Conclusion and Future Directions

This guide provides a framework for understanding and comparing the X-ray crystallography data of substituted chroman derivatives. By systematically analyzing the effects of different substituents and employing robust crystallization and data collection protocols, researchers can gain valuable insights into the structural determinants of molecular properties. The continued deposition of high-quality crystallographic data into public databases like the CSD and the Crystallography Open Database (COD) is essential for advancing the fields of drug discovery and materials science. [5]Future work should focus on expanding the library of crystallographically characterized chroman derivatives to include a wider range of functional groups and substitution patterns, further enriching our understanding of this important chemical scaffold.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for sharing crystallographic data. Nucleic acids research, 40(D1), D420-D427. [Link]

  • G. G. F. N. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6889–6898. [Link]

  • Stout, T. J., Miller, H. R., & Simons, C. (2008). X-ray crystallography in drug discovery. Current topics in medicinal chemistry, 8(18), 1585-1594. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630. [Link]

  • Juvale, D. C., & Khedkar, V. M. (2013). Synthesis and biological evaluation of novel chroman-4-one derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 23(15), 4435-4439. [Link]

  • Piaskowska, E., Wiatrak, B., Gębczak, K., & Gierczyk, B. (2013). Crystal structure of (2S/2R, 3S/3R)-3-hydroxy-2-phenylchroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1613-o1614. [Link]

  • Kupcewicz, B., Balcerek, M., Pijewska, J., & Budzisz, E. (2016). Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one. Acta Crystallographica Section E: Crystallographic Communications, 72(12), 1785-1789. [Link]

  • Nallasivam, P., Butcher, R. J., & Narayanan, B. (2011). 2-(4-Chlorophenyl)-6-methoxychroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o110. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.